Technical Documentation Center

Laquinimod-d5 Sodium Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Laquinimod-d5 Sodium Salt
  • CAS: 1354744-14-1

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of Laquinimod-d5 sodium salt

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Laquinimod-d5 Sodium Salt This technical guide provides a detailed examination of the chemical structure and molecular weight of Laquinimo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Laquinimod-d5 Sodium Salt

This technical guide provides a detailed examination of the chemical structure and molecular weight of Laquinimod-d5 sodium salt, an isotopically labeled form of Laquinimod. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for analytical, metabolic, or other research purposes. We will delve into the specific structural features, compare it with its non-deuterated counterpart, and provide precise molecular weight information critical for experimental design and data interpretation.

Introduction to Laquinimod

Laquinimod is an orally active immunomodulatory compound that has been investigated for the treatment of autoimmune and neurodegenerative diseases, most notably multiple sclerosis.[1][2][3] Its mechanism of action is complex, involving the modulation of the innate and adaptive immune systems, and it has shown potential neuroprotective effects by reducing inflammation and demyelination in the central nervous system.[1][3][4][5] The sodium salt form of Laquinimod is typically used in pharmaceutical formulations.[6][7] The introduction of stable isotopes, such as deuterium (²H or D), into drug molecules is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. The deuterated analog, Laquinimod-d5 sodium salt, serves as an invaluable internal standard for quantitative bioanalysis by mass spectrometry, allowing for precise differentiation from the unlabeled drug.[5][8]

Chemical Structure Elucidation

A thorough understanding of the chemical architecture is fundamental to all subsequent research applications. This section details the structures of both Laquinimod sodium salt and its deuterated analog.

Laquinimod Sodium Salt

The systematic chemical name for the active moiety is 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide.[6] The structure is characterized by a quinoline core, substituted with a chlorine atom, a methyl group, and a carboxamide side chain. The sodium salt is formed at the hydroxyl group on the quinoline ring.

The structural representation is provided below in Figure 1.

Figure 1. Chemical structure of Laquinimod sodium salt.

Laquinimod-d5 Sodium Salt

Laquinimod-d5 sodium salt is an isotopologue of Laquinimod where five hydrogen atoms have been replaced by deuterium atoms. The designation "d5" and the systematic name, 5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-(phenyl-d5)-3-quinolinecarboxamide sodium salt, explicitly indicate that the site of deuteration is the N-phenyl ring.[9][10] This specific labeling is crucial for its function as an internal standard, as the deuterium atoms increase the mass of the molecule without significantly altering its chemical properties or chromatographic retention time.

The structural representation is provided below in Figure 2.

Sources

Exploratory

Comparative Technical Analysis: Laquinimod Sodium vs. Laquinimod-d5 Sodium Salt

Executive Summary This technical guide delineates the critical distinctions between Laquinimod Sodium (the therapeutic active pharmaceutical ingredient) and Laquinimod-d5 Sodium Salt (a stable isotope-labeled internal st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical distinctions between Laquinimod Sodium (the therapeutic active pharmaceutical ingredient) and Laquinimod-d5 Sodium Salt (a stable isotope-labeled internal standard). While chemically homologous, their applications are strictly bifurcated: the former is an immunomodulator targeting the Aryl Hydrocarbon Receptor (AhR) for neurodegenerative therapy, while the latter serves as a mass spectrometric reference standard, leveraging the Kinetic Isotope Effect (KIE) and mass shift (+5 Da) to normalize bioanalytical variability.

Part 1: Molecular Identity & Physicochemical Divergence

The fundamental difference lies in the isotopic substitution of hydrogen with deuterium (


H) on the N-phenyl moiety. This modification alters the mass-to-charge ratio (

) without significantly impacting the chromatographic retention time, making the d5-variant an ideal Internal Standard (IS).
Structural Comparison
FeatureLaquinimod Sodium (API)Laquinimod-d5 Sodium Salt (IS)
CAS Number 248281-84-7 (Free Acid) / 4H914M0CSP (Na Salt)1354744-14-1
Molecular Formula


Molecular Weight ~378.8 g/mol (Salt) / 356.8 g/mol (Free Acid)~383.82 g/mol (Salt)
Isotopic Label Natural AbundancePhenyl-

(Pentadeuterophenyl)
Primary Application Therapeutic (MS, Huntington's)Quantitation (LC-MS/MS Internal Standard)
Visualization of Structural Modification

The following diagram illustrates the specific site of deuteration on the phenyl ring, which is critical for understanding the fragmentation patterns in mass spectrometry.

LaquinimodStructure cluster_0 Laquinimod Sodium (Parent) cluster_1 Laquinimod-d5 (Internal Standard) Parent Quinoline-3-carboxamide Core (C19H17ClN2O3) Phenyl N-Phenyl Ring (Natural H) Parent->Phenyl Amide Bond Phenyl_d5 N-Phenyl-d5 Ring (5 Deuterium Atoms) Phenyl->Phenyl_d5 Mass Shift +5 Da (Kinetic Isotope Effect) Parent_d5 Quinoline-3-carboxamide Core (Identical) Parent_d5->Phenyl_d5 Amide Bond

Figure 1: Structural comparison highlighting the deuterated phenyl moiety in Laquinimod-d5, responsible for the +5 Da mass shift utilized in MRM transitions.[1]

Part 2: Bioanalytical Application (LC-MS/MS)

The primary utility of Laquinimod-d5 is to correct for matrix effects, extraction efficiency, and ionization variability during the quantification of Laquinimod in biological matrices (plasma/serum).

The Principle of Co-Elution

Because deuterium has a minimal effect on lipophilicity compared to hydrogen, Laquinimod-d5 co-elutes with Laquinimod on reverse-phase chromatography columns (e.g., C18 or Phenyl-Hexyl). This ensures that the IS experiences the exact same ionization suppression or enhancement from the matrix as the analyte at the electrospray source.

Mass Spectrometry Transitions (MRM)

In a Triple Quadrupole (QqQ) system, the quantification relies on Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The d5 analog is filtered at

    
     362 (vs. 357 for parent).
    
  • Product Ion (Q3): The fragmentation of Laquinimod typically involves the cleavage of the amide bond.

    • Note on Fragmentation: If the dominant fragment is the quinoline core (retaining the charge), the product ion (

      
       ~236) will be identical  for both the parent and the d5-IS (since the label is on the lost phenyl group).
      
    • Specificity: Specificity is maintained solely by Q1 selection (357 vs 362).

Table 1: Optimized MRM Transitions

CompoundPolarityPrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
Laquinimod ESI (+)357.1236.125-30100
Laquinimod-d5 ESI (+)362.1236.125-30100

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol outlines a robust method for quantifying Laquinimod in human plasma using the d5 salt as the internal standard.

Reagent Preparation
  • Stock Solutions: Dissolve Laquinimod Sodium and Laquinimod-d5 Sodium separately in Methanol (MeOH) to yield 1.0 mg/mL free acid equivalent.

  • Working IS Solution: Dilute the d5 stock in 50:50 Acetonitrile:Water to a concentration of 500 ng/mL. Causality: This concentration provides a consistent signal ~50% of the upper limit of quantification (ULOQ) response.

Sample Extraction (Protein Precipitation)

Rationale: Protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for high-throughput analysis of Laquinimod due to its high recovery rate (>90%).

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (Laquinimod-d5) . Vortex for 10s.

    • Validation Step: Ensure the IS is added before precipitation to track recovery losses.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitate: Vortex vigorously for 1 min.

  • Separate: Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant into the LC-MS/MS.

LC-MS/MS Workflow Diagram

BioanalysisWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (Unknown Conc.) Mix Vortex & Equilibrate Sample->Mix IS Laquinimod-d5 Spike (Fixed Conc.) IS->Mix PPT Protein Precipitation (ACN + 0.1% FA) Mix->PPT Inject Injection PPT->Inject Separation LC Separation (Co-elution of Analyte & IS) Inject->Separation Ionization ESI Source (Matrix Effects affect both equally) Separation->Ionization Detection MRM Detection Q1: 357 vs 362 Q3: 236 (Common) Ionization->Detection

Figure 2: Analytical workflow demonstrating the role of Laquinimod-d5 in normalizing extraction and ionization variability.

Part 4: Biological & Metabolic Context[2]

While Laquinimod-d5 is an analytical tool, understanding the metabolic pathway of the parent compound is crucial for interpreting results, particularly regarding potential metabolite interference.

Mechanism of Action (Parent)

Laquinimod exerts its therapeutic effect by activating the Aryl Hydrocarbon Receptor (AhR) .[2] This activation shifts the immune phenotype from pro-inflammatory (Th1/Th17) to anti-inflammatory (Th2/Treg) and reduces demyelination.

Metabolic Stability & CYP3A4

Laquinimod is primarily metabolized by CYP3A4 via hydroxylation.

  • Kinetic Isotope Effect (KIE): If Laquinimod-d5 were administered in vivo, the deuterium on the phenyl ring could theoretically slow down metabolism if the rate-limiting step involves C-H bond cleavage at that specific site (primary KIE). However, since d5 is used ex vivo or at trace levels, this is relevant only for storage stability (d5 is generally more stable against oxidative degradation).

MetabolicPathway cluster_kie Deuterium Effect (Theoretical) Laq Laquinimod (Parent) CYP CYP3A4 (Liver Microsomes) Laq->CYP Substrate AhR AhR Activation (Therapeutic Effect) Laq->AhR Binding Metabolites Hydroxylated Metabolites (Inactive/Active) CYP->Metabolites Hydroxylation KIE C-D Bond is Stronger Slower Metabolism for d5 KIE->CYP

Figure 3: Metabolic pathway of Laquinimod mediated by CYP3A4 and its therapeutic activation of AhR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54677946, Laquinimod. Retrieved from [Link]

  • Tuvesson, H., et al. (2005). Cytochrome P450 3A4 is the major enzyme responsible for the metabolism of laquinimod, a novel immunomodulator. Drug Metabolism and Disposition.[3] Retrieved from [Link]

  • Kaye, J., et al. (2016). Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

  • Niranjan, K., et al. (2012).LC-MS/MS method for the quantification of Laquinimod in human plasma.

Sources

Foundational

Precision Bioanalysis of Laquinimod: The Laquinimod-d5 Internal Standard Protocol

Topic: Role of Laquinimod-d5 as an internal standard in MS research Content Type: In-depth technical guide. Executive Summary In the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of Laquinimod (ABR-215062), the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Laquinimod-d5 as an internal standard in MS research Content Type: In-depth technical guide.

Executive Summary

In the pharmacokinetic (PK) and pharmacodynamic (PD) profiling of Laquinimod (ABR-215062), the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the effective compensation of matrix effects.[1] This guide details the technical deployment of Laquinimod-d5 (N-ethyl-N-(phenyl-d5)-5-chloro-4-hydroxy-1-methyl-2-oxo-quinoline-3-carboxamide) as a stable isotopically labeled internal standard (SIL-IS).

Unlike structural analogs, Laquinimod-d5 mirrors the physicochemical behavior of the analyte—co-eluting and co-ionizing—thereby acting as a dynamic normalization factor for ionization suppression and extraction variability.

Part 1: The Physicochemical Rationale

Structural Integrity and Mass Shift

Laquinimod-d5 introduces five deuterium atoms on the phenyl ring of the carboxamide side chain. This modification provides a mass shift of +5 Da relative to the parent compound.

  • Analyte (Laquinimod):

    
     | Monoisotopic Mass: ~356.1 Da
    
  • Internal Standard (Laquinimod-d5):

    
     | Monoisotopic Mass: ~361.1 Da
    

Critical Consideration: The +5 Da shift is sufficient to avoid "cross-talk" from the natural isotopic abundance (


, 

) of the parent drug, ensuring that the signal in the IS channel is not an artifact of high analyte concentrations.
The Mechanism of Error Correction

In Electrospray Ionization (ESI), phospholipids and endogenous plasma components compete for charge. This phenomenon, known as Matrix Effect (ME) , can suppress analyte signal by up to 40% in patient samples.

Laquinimod-d5 corrects this via Co-elution :

  • Chromatography: Because deuterium has a negligible effect on lipophilicity compared to hydrogen, Laquinimod-d5 elutes at the virtually identical retention time (RT) as Laquinimod.

  • Ionization: It enters the ESI source simultaneously with the analyte, experiencing the exact same suppression or enhancement environment.

  • Normalization: The ratio of Area

    
     / Area
    
    
    
    remains constant, even if absolute signal intensity fluctuates.

Part 2: Experimental Protocol (LC-MS/MS)

Reagents and Preparation
  • Stock Solution: Dissolve Laquinimod-d5 (Sodium Salt) in DMSO or Methanol to 1 mg/mL.

  • Working IS Solution: Dilute to 50 ng/mL in 50:50 Acetonitrile:Water. Note: Prepare fresh weekly to prevent deuterium exchange, though aromatic deuteriums are generally stable.

Sample Extraction (Protein Precipitation)

This method prioritizes high throughput for clinical research.

  • Aliquot: Transfer 50 µL of plasma (Human/Mouse) to a 96-well plate.

  • IS Addition: Add 20 µL of Working IS Solution . Vortex gently (10 sec).

    • Why? Adding IS before extraction ensures it corrects for recovery losses during the precipitation step.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

Mass Spectrometry Parameters (MRM)

The following transitions utilize the characteristic fragmentation of the quinoline core.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Laquinimod 357.1 (

)
236.12550
Laquinimod-d5 362.1 (

)
236.12550

Technical Note on Common Product Ions: Notice that both the analyte and the IS share the 236.1 product ion. This fragment represents the chloro-quinoline core after the cleavage of the N-ethylaniline side chain (where the d5 label resides).

  • Risk: If Q1 resolution is poor, crosstalk can occur.

  • Mitigation: Ensure the Mass Spectrometer (Triple Quad) is set to "Unit" or "High" resolution on Q1 to strictly discriminate between 357.1 and 362.1.

Part 3: Visualization of the Bioanalytical Workflow

The following diagram illustrates the self-correcting nature of the SIL-IS workflow.

BioanalysisWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample (Plasma + Analyte) Mix Equilibration (Analyte & IS mix homogeneously) Sample->Mix IS_Add Add Laquinimod-d5 (Internal Standard) IS_Add->Mix Extract Protein Precipitation (Acetonitrile) Mix->Extract LC LC Separation (Co-elution of Analyte & IS) Extract->LC Supernatant ESI ESI Source (Ionization Competition) LC->ESI Simultaneous Entry MS_Detect MS Detection (Q1 Filter -> Q3 Fragment) ESI->MS_Detect Matrix Effects Apply Equally Data Data Processing Ratio = Area(Analyte) / Area(IS) MS_Detect->Data

Figure 1: The parallel processing of Analyte and Laquinimod-d5 ensures that any loss in extraction or suppression in ionization affects both equally, canceling out the error in the final ratio.

Part 4: Validation & Quality Control (Self-Validating Systems)

To ensure the trustworthiness of the assay, the following validation steps are mandatory (per FDA/EMA M10 Guidelines).

Isotopic Purity Check (The "Blank + IS" Test)

Since the d5 IS is synthesized, it may contain trace amounts of d0 (unlabeled Laquinimod).

  • Protocol: Inject a "Zero Sample" (Matrix + IS, no Analyte).

  • Acceptance Criteria: The signal in the Analyte Channel (357.1) must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Correction: If interference is high, reduce the IS concentration or source higher purity d5 (>99 atom % D).

Signal Contribution Check (The "ULOQ + No IS" Test)

High concentrations of analyte might contribute to the IS channel (due to naturally occurring isotopes, though unlikely with +5 Da).

  • Protocol: Inject the Upper Limit of Quantification (ULOQ) standard without IS.

  • Acceptance Criteria: The signal in the IS Channel (362.1) must be < 5% of the average IS response.

Matrix Factor (MF) Evaluation

Calculate the IS-normalized Matrix Factor to prove the d5 is working.




Target: The IS-normalized MF should be close to 1.0 (indicating perfect compensation), with a CV < 15% across 6 different lots of plasma.

Part 5: Mechanistic Pathway of Laquinimod

Understanding the biological target is crucial for interpreting PK data. Laquinimod modulates the immune system via the AhR (Aryl Hydrocarbon Receptor) pathway and NF-κB inhibition.

LaquinimodMechanism cluster_effects Therapeutic Outcomes Laq Laquinimod AhR AhR Activation Laq->AhR Agonist NFkB NF-κB Pathway Laq->NFkB Inhibits BDNF ↑ BDNF (Neuroprotection) AhR->BDNF Inflam ↓ Pro-inflammatory Cytokines (IL-17, IFN-γ) NFkB->Inflam Downregulates

Figure 2: Simplified signaling pathway showing Laquinimod's dual role in neuroprotection and anti-inflammation.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry.[2] U.S. Food and Drug Administration.[3][4] [Link]

  • Tuvesson, H., et al. (2005).[5][6] Cytochrome P450 3A4 is the major enzyme responsible for the metabolism of laquinimod, a novel immunomodulator.[7][8] Drug Metabolism and Disposition.[6] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5467796, Laquinimod.[9][Link]

  • Brück, W., et al. (2012). Laquinimod in the treatment of multiple sclerosis.[8][9][10][11] Expert Review of Clinical Pharmacology. [Link]

Sources

Exploratory

Technical Guide: Bioanalytical &amp; Pharmacokinetic Applications of Laquinimod-d5 in Animal Studies

Executive Summary This technical guide details the application of Laquinimod-d5 (deuterated internal standard) in the quantification of Laquinimod (ABR-215062) within biological matrices. Laquinimod is an immunomodulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Laquinimod-d5 (deuterated internal standard) in the quantification of Laquinimod (ABR-215062) within biological matrices. Laquinimod is an immunomodulator structurally related to quinoline-3-carboxamides, investigated for Multiple Sclerosis (MS) and Huntington’s Disease.

The reliability of pharmacokinetic (PK) data in animal models (rodents, canines) hinges on the precision of the bioanalytical assay. This guide focuses on the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, emphasizing the critical role of Laquinimod-d5 in correcting for matrix effects, extraction efficiency, and ionization variability.

The Role of Laquinimod-d5 in Bioanalysis

In quantitative bioanalysis, the "Internal Standard" (IS) is the anchor of accuracy. Laquinimod-d5 is the stable isotope-labeled analog of Laquinimod where five hydrogen atoms are replaced by deuterium (


).
Why Deuterium? (The Causality)[1]
  • Physicochemical Mirroring: Laquinimod-d5 shares nearly identical chromatographic retention times and pKa values with the analyte. This ensures that any ion suppression or enhancement occurring at the specific elution time of the drug is experienced equally by the IS.

  • Mass Shift: The +5 Da mass shift (Precursor

    
     362.1 vs. 357.1) allows the mass spectrometer to distinguish the IS from the analyte without "cross-talk," provided the isotopic purity is high (>99%).
    
  • Correction Mechanism:

    
    
    This ratio compensates for variability in injection volume and ionization efficiency, which is critical in animal studies where plasma volumes are limited (e.g., serial sampling in mice).
    

Experimental Design & Sample Preparation

Reagents and Materials
  • Analyte: Laquinimod Sodium (Reference Standard).

  • Internal Standard: Laquinimod-d5 (Isotopic purity

    
     99%).
    
  • Matrix: Drug-free plasma (Rat/Mouse/Dog) containing K2EDTA or Lithium Heparin.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ammonium Formate.

Sample Preparation Protocol: Protein Precipitation (PP)

Protein precipitation is preferred over Solid Phase Extraction (SPE) for high-throughput animal PK studies due to the high plasma protein binding (>98%) of Laquinimod.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples at room temperature; vortex for 30s.

  • Aliquot: Transfer 50

    
    L  of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
    
  • IS Addition: Add 20

    
    L  of Laquinimod-d5 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.
    
  • Precipitation: Add 200

    
    L  of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
    
  • Agitation: Vortex vigorously for 2 minutes to ensure complete release of drug from plasma proteins.

  • Centrifugation: Centrifuge at 10,000

    
     g for 10 minutes  at 4°C.
    
  • Transfer: Transfer 100

    
    L  of the clear supernatant to an autosampler vial containing 100 
    
    
    
    L
    of Mobile Phase A (Water + 0.1% FA) to match initial mobile phase conditions (reducing solvent shock).
Visualization: Bioanalytical Workflow

BioanalysisWorkflow Sample Plasma Sample (50 µL) IS_Add Add Laquinimod-d5 (Internal Standard) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Supernatant Supernatant Dilution (1:1) Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 1: Optimized Protein Precipitation workflow for Laquinimod quantification.[1]

LC-MS/MS Methodology

The following conditions are optimized for sensitivity and selectivity, adhering to FDA Bioanalytical Method Validation guidelines.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent ZORBAX), 3.5

    
    m, 2.1 
    
    
    
    50 mm.
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0–0.5 min: 10% B (Load)

    • 0.5–3.0 min: 10%

      
       90% B (Elute)
      
    • 3.0–4.0 min: 90% B (Wash)

    • 4.0–4.1 min: 90%

      
       10% B (Re-equilibrate)
      
    • Total Run Time: 5.0 min.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][3][4]

ParameterLaquinimod (Analyte)Laquinimod-d5 (IS)
Precursor Ion (

)
357.1362.1
Product Ion (

)
236.1241.1*
Cone Voltage (V) 3535
Collision Energy (eV) 2525
Dwell Time (ms) 100100

*Note: The product ion for d5 depends on the specific labeling site. If the label is on the quinoline core, the fragment shifts to 241.1. If the label is on the lost moiety, the fragment remains 236.1. Always verify with a product ion scan.

Visualization: MRM Transition Logic

MRM_Logic cluster_0 Laquinimod (Analyte) cluster_1 Laquinimod-d5 (IS) Parent Precursor Ion m/z 357.1 Collision Collision Cell (Argon Gas) Parent->Collision Fragment Product Ion m/z 236.1 Collision->Fragment Parent_IS Precursor Ion m/z 362.1 Collision_IS Collision Cell (Argon Gas) Parent_IS->Collision_IS Fragment_IS Product Ion m/z 241.1 Collision_IS->Fragment_IS

Figure 2: Mass Spectrometry Transition Logic (MRM) for Analyte and Internal Standard.

Application to Animal PK Studies

Study Design (Rat Model Example)

To determine oral bioavailability and clearance, a typical study involves two groups:

  • IV Group: 1 mg/kg (Bolus tail vein).

  • PO Group: 5 mg/kg (Oral gavage).

Sampling Schedule

Due to Laquinimod's relatively long half-life, sampling must extend sufficiently to capture the terminal elimination phase.

  • Timepoints: Pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

  • Volume: 0.2 mL blood per timepoint into K2EDTA tubes.

Data Analysis & Acceptance Criteria

Using the Laquinimod-d5 corrected data, calculate parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Key Parameters to Report:

  • 
    :  Maximum observed concentration.
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the concentration-time curve.[4]
    
  • 
    :  Terminal half-life.
    

Self-Validating Quality Control (QC):

  • Linearity: Calibration curve (

    
    ) typically ranges from 1 ng/mL to 2000 ng/mL.
    
  • Accuracy/Precision: QC samples (Low, Mid, High) must be within

    
     of nominal value (
    
    
    
    for LLOQ) as per FDA guidance [1].
  • IS Consistency: Plot IS peak area across the entire run. A variation >50% suggests matrix effects or injection errors.

Troubleshooting & Scientific Nuance

Matrix Effects

If the Laquinimod-d5 response drops significantly in specific animal samples compared to water-based standards, it indicates Ion Suppression .

  • Solution: Improve sample cleanup (switch to SPE) or dilute the supernatant further. Because d5 is present, the ratio usually remains valid, but sensitivity may suffer.

Deuterium Isotope Effect

While rare in bioanalysis, deuterium substitution can sometimes alter metabolic stability if the label is at a metabolic soft spot (e.g., CYP450 oxidation site).

  • Verification: Ensure the retention time of d5 and Laquinimod are identical. A shift >0.1 min might indicate separation of the isotopes, which negates the benefit of the IS for correcting matrix effects at that specific moment [2].

References

  • U.S. Food and Drug Administration (FDA). (2018).[5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Tzafriri, A. R., et al. (2006). Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Brück, W., & Zamvil, S. S. (2012).[8] Laquinimod, a once-daily oral drug in development for the treatment of relapsing-remitting multiple sclerosis.[8] Expert Review of Clinical Pharmacology. [Link]

Sources

Foundational

Stability of Stable Isotope-Labeled Laquinimod in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the critical considerations...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical considerations for ensuring the stability of stable isotope-labeled (SIL) Laquinimod in solution. While specific degradation kinetics for SIL-Laquinimod are not extensively published, this document synthesizes established principles of drug stability, data on the parent compound Laquinimod, and best practices for handling SIL compounds to offer a robust framework for researchers. The guide delves into the factors influencing the stability of Laquinimod, outlines protocols for comprehensive stability assessment, and provides insights into the analytical methodologies required for accurate quantification. By understanding and implementing the strategies discussed herein, researchers can ensure the integrity and reliability of their experimental data when utilizing SIL-Laquinimod as an internal standard or for other applications in drug development.

Introduction to Laquinimod and the Role of Stable Isotope Labeling

Laquinimod is an orally active, immunomodulatory compound that has been investigated for the treatment of autoimmune diseases, most notably multiple sclerosis and Huntington's disease.[1][2] Its mechanism of action is complex, involving the modulation of the immune system and potential neuroprotective effects.[3][4][5] In the realm of drug development and clinical pharmacology, stable isotope-labeled (SIL) analogues of drug candidates like Laquinimod are indispensable tools.[6] The substitution of one or more atoms (e.g., ¹²C with ¹³C, ¹H with ²H) with their stable isotopes creates a molecule with a distinct mass but nearly identical physicochemical properties to the unlabeled parent drug.[][8] This unique characteristic makes SIL compounds ideal internal standards for quantitative bioanalysis using mass spectrometry, as they can correct for variability in sample preparation and instrument response.[9]

The utility of SIL-Laquinimod in pharmacokinetic studies, metabolic profiling, and as a quantitative tool in various assays hinges on its stability in solution. Degradation of the SIL compound can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, a thorough understanding of its stability profile under various storage and experimental conditions is paramount.

Factors Influencing the Stability of Laquinimod in Solution

The stability of any pharmaceutical compound in solution is a multifactorial issue. While specific data on SIL-Laquinimod is limited, we can infer its potential degradation pathways and influential factors from studies on the parent compound and general principles of chemical stability.

pH and Hydrolysis

The pH of the solution is a critical determinant of the stability of many drug molecules, particularly those with functional groups susceptible to acid or base-catalyzed hydrolysis. Laquinimod, a quinoline-3-carboxamide derivative, possesses amide and enol-like functionalities that could be susceptible to pH-dependent degradation. Forced degradation studies on similar pharmaceutical compounds often reveal marked instability under acidic and alkaline conditions.[10] It is therefore crucial to maintain SIL-Laquinimod solutions at an appropriate and consistent pH to prevent hydrolytic degradation.

Temperature

Temperature is a key factor that can accelerate the rate of chemical degradation. Elevated temperatures can provide the activation energy required for various degradation reactions to occur. For long-term storage, it is generally recommended to store solutions of drug compounds at low temperatures, such as -20°C or -80°C, to minimize degradation.[11] Short-term bench-top stability at ambient temperature should also be evaluated to understand the potential for degradation during sample handling and preparation.

Solvent Composition

The choice of solvent can significantly impact the stability of a compound. The polarity, protic or aprotic nature, and the presence of any reactive impurities in the solvent can all influence degradation rates. For SIL-Laquinimod, it is essential to use high-purity solvents and to assess its stability in the specific solvent systems that will be used for stock solutions, working solutions, and analytical mobile phases.

Light Exposure (Photostability)

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical degradation of susceptible molecules. The International Council for Harmonisation (ICH) guidelines recommend photostability testing for new drug substances and products.[12][13] Forced degradation studies often include photolytic stress conditions to identify potential photodegradation products.[10] To mitigate this risk, SIL-Laquinimod solutions should be protected from light by using amber vials or by working in a light-controlled environment.

Oxidation

Oxidative degradation can occur in the presence of oxygen or oxidizing agents. While Laquinimod's structure does not contain highly susceptible moieties for oxidation, it is a factor that should be considered in forced degradation studies. The use of antioxidants or inert gas (e.g., nitrogen or argon) to blanket solutions can help to minimize oxidative degradation.[11]

Experimental Design for Stability Assessment

A systematic approach to evaluating the stability of SIL-Laquinimod in solution is essential. This involves conducting a series of experiments under controlled conditions to identify potential degradation and establish appropriate handling and storage procedures.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[14][15][16] It involves subjecting the SIL-Laquinimod solution to harsh conditions to accelerate degradation and identify potential degradation products. The information gleaned from these studies is invaluable for developing stability-indicating analytical methods.

Table 1: Recommended Conditions for Forced Degradation Studies of SIL-Laquinimod

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Stress 3% H₂O₂ at room temperature for 24 hours
Thermal Stress 60°C for 7 days (in solution)
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines[12]
Long-Term and Accelerated Stability Studies

Once the potential degradation pathways are understood from forced degradation studies, long-term and accelerated stability studies are conducted under more controlled and representative storage conditions. These studies are designed to determine the shelf-life of the SIL-Laquinimod solution.

Table 2: Conditions for Long-Term and Accelerated Stability Testing

Study TypeStorage ConditionTesting Intervals
Long-Term -20°C or -80°C0, 3, 6, 9, 12, 18, 24 months
Accelerated 4°C ± 2°C0, 1, 2, 3 months
Bench-Top Room Temperature (20-25°C)0, 4, 8, 12, 24 hours

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately assessing the stability of SIL-Laquinimod. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[17][18]

Method Development and Validation

The analytical method must be able to separate the intact SIL-Laquinimod from any potential degradation products and from the unlabeled Laquinimod.[19] Method validation should be performed according to relevant regulatory guidelines and should include assessments of specificity, linearity, accuracy, precision, and robustness.

Workflow for Stability Sample Analysis

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare SIL-Laquinimod Solution Stress Subject to Stress Conditions (pH, Temp, Light) Prep->Stress Store Store under Defined Conditions (Long-term, Accelerated) Prep->Store Sample Collect Samples at Timepoints Stress->Sample Store->Sample Analyze Analyze by LC-MS/MS Sample->Analyze Quantify Quantify Remaining SIL-Laquinimod Analyze->Quantify Degradants Identify & Quantify Degradants Analyze->Degradants Assess Assess Stability & Determine Shelf-life Quantify->Assess Degradants->Assess

Caption: Workflow for assessing the stability of SIL-Laquinimod in solution.

Best Practices for Handling and Storage

To ensure the integrity of SIL-Laquinimod solutions, the following best practices should be adhered to:

  • Storage: Store stock solutions at -80°C for long-term stability.[11] Working solutions can be stored at -20°C.

  • Protection from Light: Always store solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For sensitive applications, consider blanketing solutions with an inert gas like nitrogen or argon to prevent oxidation.[11]

  • Solvent Quality: Use high-purity, HPLC-grade solvents to minimize the introduction of reactive impurities.

  • pH Control: If the solution is not in a buffered system, be mindful of potential pH shifts and their impact on stability.

  • Documentation: Maintain detailed records of solution preparation, storage conditions, and stability testing data.

Conclusion

The stability of stable isotope-labeled Laquinimod in solution is a critical parameter that underpins the reliability of quantitative bioanalytical data. While specific degradation pathways for the labeled compound are not extensively documented, a proactive and systematic approach to stability assessment is essential. By implementing forced degradation studies, long-term and accelerated stability testing, and utilizing validated, stability-indicating analytical methods, researchers can establish appropriate storage and handling procedures. Adherence to best practices will ensure the integrity of SIL-Laquinimod solutions, thereby enhancing the accuracy and reproducibility of experimental results in the development of this promising therapeutic agent.

References

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. [Link]

  • Patsnap Synapse. What is the mechanism of Laquinimod? [Link]

  • Moravek, Inc. How To Properly Store Your Radiolabeled Compounds. [Link]

  • AGC Biologics. Analytical, Formulation & Stability. [Link]

  • ACS Publications. Discovery and Development of Laquinimod: An Immunomodulator for Treatment of Multiple Sclerosis. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Huntington Study Group. Meet the Compound: Laquinimod. [Link]

  • PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • PubMed. Insight into the mechanism of laquinimod action. [Link]

  • Data Bridge Market Research. A Comprehensive Guide to the Stable Isotope Labeled Compounds Market. [Link]

  • Wikipedia. Laquinimod. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • ResearchGate. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

  • PMC. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor. [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • ResearchGate. Analytical Techniques for the Assessment of Drug Stability. [Link]

  • PubMed. Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry; development, validation and application of two methods in clinical pharmacokinetic profiling. [Link]

  • Active Biotech. Clinical safety and preclinical ocular biodistribution for laquinimod eye drops presented at the IOIS meeting available at Active Biotech's website. [Link]

  • YouTube. ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • PMC. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials. [Link]

  • PMC. Efficacy and safety of laquinimod in multiple sclerosis: current status. [Link]

  • ClinicalTrials.gov. BRAVO Study: Laquinimod Double-blind Placebo-controlled Study in Participants With Relapsing-Remitting Multiple Sclerosis (RRMS) With a Rater Blinded Reference Arm of Interferon β-1a (Avonex®). [Link]

  • MDPI. Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. [Link]

  • PMC. Applications of stable isotopes in clinical pharmacology. [Link]

  • ResearchGate. Comparison of SIL- and SILuMAB quantified MS-MRD data. (A) Stability... [Link]

  • PubMed. Application of the Stable Isotope Label Approach in Clinical Development-Supporting Dissolution Specifications for a Commercial Tablet Product with Tafenoquine, a Long Half-life Compound. [Link]

  • ResearchGate. Illustration of stable isotope labeling and quantitative MS.Cells are... [Link]

Sources

Exploratory

Quantitative Bioanalysis of Laquinimod: A Best-Practice Approach Utilizing Deuterated Internal Standards

An In-depth Technical Guide Foreword: The Pursuit of Precision in Pharmacokinetics In the landscape of drug development, the journey of a therapeutic candidate from discovery to clinical application is paved with data. T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Foreword: The Pursuit of Precision in Pharmacokinetics

In the landscape of drug development, the journey of a therapeutic candidate from discovery to clinical application is paved with data. The reliability of this data is paramount. For Laquinimod, an oral immunomodulator investigated for autoimmune and neurodegenerative diseases like Multiple Sclerosis (MS) and Huntington's disease, understanding its pharmacokinetic (PK) profile is critical.[1][2] This guide provides a comprehensive framework for the quantitative analysis of Laquinimod in biological matrices, primarily plasma, using the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our focus is centered on a critical, non-negotiable component for ensuring data integrity: the use of a stable isotope-labeled internal standard, specifically a deuterated analog of Laquinimod. We will dissect the causality behind each experimental choice, from sample preparation to data interpretation, to construct a self-validating and robust bioanalytical method.

The Foundational Principle: Why Deuterated Standards are Non-Negotiable

At its core, quantitative bioanalysis is a measurement of concentration. However, the complexity of biological matrices (e.g., plasma, serum) introduces significant variability that can undermine accuracy.[3][4] Endogenous lipids, proteins, and salts can interfere with the analytical process in several ways:

  • Variable Extraction Recovery: During sample preparation, the efficiency of extracting the analyte (Laquinimod) can fluctuate from sample to sample.[5]

  • Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to erroneous readings.[6][7][8]

  • Instrumental Drift: Minor fluctuations in instrument performance over an analytical run can affect signal intensity.[9]

To compensate for these variables, an Internal Standard (IS) is introduced into every sample, standard, and quality control (QC) at a constant concentration. The ideal IS behaves identically to the analyte throughout the entire analytical process. This is where a stable isotope-labeled (SIL) IS, such as a deuterated Laquinimod (e.g., Laquinimod-d3), becomes the superior choice.[10][11][12] Because it is chemically identical to Laquinimod, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[5][12] However, due to its slightly higher mass, it is distinguishable by the mass spectrometer.[12] Consequently, quantification is based on the ratio of the analyte peak area to the IS peak area. This ratio remains stable and accurate even if absolute signal intensities fluctuate, providing a robust and self-correcting system.[5][13]

Method Architecture: Sample Preparation and Analysis

The development of a robust bioanalytical method is a process of systematic optimization. Our goal is to achieve maximum analyte recovery while minimizing matrix interference.

Strategic Sample Preparation: Protein Precipitation vs. Solid-Phase Extraction

The first step in analyzing plasma samples is to remove the abundant proteins, which can interfere with the analysis. The two most common approaches are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[14][15]

  • Protein Precipitation (PPT): This technique involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample. The solvent denatures the proteins, causing them to precipitate out of the solution.

    • Rationale & Causality: PPT is favored for its speed, simplicity, and low cost, making it ideal for high-throughput environments. However, the resulting supernatant can still contain a significant amount of other matrix components like phospholipids, which are notorious for causing ion suppression.[8]

  • Solid-Phase Extraction (SPE): SPE is a more selective and rigorous cleanup technique.[15][16] The sample is passed through a cartridge containing a solid sorbent that retains the analyte based on its physicochemical properties (e.g., hydrophobicity in reversed-phase SPE). Interfering components are washed away, and the purified analyte is then eluted with a strong solvent.

    • Rationale & Causality: While more time-consuming and costly, SPE provides a much cleaner extract.[14][16] This significantly reduces matrix effects, often leading to improved sensitivity (lower limit of quantification) and overall assay robustness.[15] For Laquinimod, a published method successfully utilized SPE for low-level determinations.[17]

For its balance of efficiency and effectiveness, especially when paired with a deuterated IS, PPT is a common and powerful choice.

  • Aliquoting: Pipette 100 µL of each plasma sample (standards, QCs, unknowns) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the deuterated Laquinimod working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water) to each tube. This early addition ensures the IS compensates for variability in all subsequent steps.[9]

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma is critical for efficient protein crashing.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC mobile phase, leading to better peak shape.

  • Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.

G

Caption: Core workflow of the LC-MS/MS analytical system.

Method Validation: A System of Self-Validation

A method is only trustworthy if it has been rigorously validated. Bioanalytical method validation is performed according to strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [18][19][20][21]The validation process ensures the method is reliable, reproducible, and fit for its intended purpose.

Summary of Key Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. [22]
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response must be ≥5 times the blank response. Accuracy within ±20%; Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).For QCs (Low, Mid, High), accuracy should be within ±15% of nominal; precision ≤15% CV. [13][23]
Matrix Effect To assess the impact of the matrix on ionization.The IS-normalized matrix factor at low and high concentrations should have a CV ≤15%. [6]
Recovery To measure the efficiency of the extraction process.Should be consistent, precise, and reproducible. A CV ≤15% is desirable.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Mean concentration of stability samples should be within ±15% of nominal concentration. [18]
Experimental Protocol: Assessing Matrix Effect

The matrix effect is a critical parameter to evaluate, as it directly addresses the potential for ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Laquinimod and deuterated-IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank plasma through the entire sample preparation procedure. Spike Laquinimod and deuterated-IS into the final, clean supernatant.

    • Set C (Aqueous Standard): Spike Laquinimod into blank plasma and process. (Used for Recovery calculation).

  • Analysis: Inject all three sets and record the peak areas.

  • Calculation:

    • Matrix Factor (MF): (Mean peak area in Set B) / (Mean peak area in Set A). An MF < 1 indicates suppression; > 1 indicates enhancement.

    • IS-Normalized Matrix Factor: (MF of Laquinimod) / (MF of Deuterated-IS).

  • Evaluation: The coefficient of variation (CV%) of the IS-normalized matrix factor across at least six different lots of blank plasma should be ≤15%. This demonstrates that the deuterated IS effectively compensates for any variability in matrix effects between different subjects. [6]

Conclusion: Delivering Authoritative and Defensible Data

The quantification of Laquinimod in biological matrices is a task that demands the highest level of analytical rigor. By anchoring the methodology to a stable isotope-labeled internal standard, we create a system that inherently corrects for the unavoidable variabilities of bioanalysis. The combination of a well-chosen sample preparation technique, such as protein precipitation or solid-phase extraction, with the unparalleled selectivity of LC-MS/MS in MRM mode, provides a robust foundation. However, it is the comprehensive validation, performed in accordance with regulatory standards, that transforms a method into a trustworthy and defensible tool for drug development. The framework detailed in this guide—from the causal reasoning behind experimental choices to the execution of validation protocols—empowers researchers to generate high-quality pharmacokinetic data essential for advancing promising therapeutics like Laquinimod.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dams, R., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis. [Link]

  • Patel, K. P., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. (2025). [Link]

  • Gozalpour, E., et al. (2014). Defining a role for laquinimod in multiple sclerosis. Therapeutic Advances in Neurological Disorders. [Link]

  • Träskelin, L., et al. (2006). Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry; development, validation and application of two methods in clinical pharmacokinetic profiling. Rapid Communications in Mass Spectrometry. [Link]

  • Kaza, M., et al. (2018). (PDF) Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Tsutsui, H., et al. (2026). Easy synthesis and analytical application of deuterated alkanesulfonates as internal standards for determination using mass spectrometry. Analytical Sciences. [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. (2025). [Link]

  • Pharmacokinetic parameters (mean ± SD) of laquinimod in MS patients following repeated daily administration for 21 days... ResearchGate. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. (2022). [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. (2025). [Link]

  • Are sample prep approaches the same for both large and small molecules? | Trust Your Science 17. YouTube. (2019). [Link]

  • Thöne, J., et al. (2016). Laquinimod in the treatment of multiple sclerosis: a review of the data so far. Drug Design, Development and Therapy. [Link]

  • Laquinimod. Active Biotech. [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Welch Materials, Inc.[Link]

  • Al-Majdoub, Z. M., et al. (2018). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Journal of Biological Sciences. [Link]

  • Laquinimod. Wikipedia. [Link]

  • Simultaneous quantification of 11 antiepileptic drugs using limited isotope-labeled internal standards in LC-MS/MS: An accuracy assessment. ResearchGate. [Link]

  • Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. [Link]

  • Shipkova, M., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Biochemistry. [Link]

  • Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. International Journal of Molecular Sciences. (2022). [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Laquinimod-d5 sodium salt stock and working solutions

Application Note: AN-LQ-05 Topic: Precision Preparation of Laquinimod-d5 Sodium Salt Internal Standard Solutions for LC-MS/MS Quantitation Abstract & Scope This technical guide outlines the rigorous preparation of stock...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LQ-05 Topic: Precision Preparation of Laquinimod-d5 Sodium Salt Internal Standard Solutions for LC-MS/MS Quantitation

Abstract & Scope

This technical guide outlines the rigorous preparation of stock and working solutions for Laquinimod-d5 Sodium Salt , a deuterated internal standard (IS) used in the bioanalysis of Laquinimod (a quinoline-3-carboxamide immunomodulator).

Accurate quantitation of Laquinimod in biological matrices (plasma, CNS tissue) requires an IS that mirrors the analyte's physicochemical behavior to compensate for matrix effects, recovery losses, and ionization variability. This protocol addresses the specific challenges of handling the sodium salt form, including hygroscopicity, solubility differences, and the critical "Salt Correction Factor" required for stoichiometric accuracy.

Compound Profile & Physicochemical Properties

Understanding the difference between the analyte and the IS form is critical for accurate mass balance calculations.

PropertyAnalyte: Laquinimod (Free Acid)Internal Standard: Laquinimod-d5 Sodium Salt
CAS Number 248281-84-71354744-14-1
Molecular Formula


Molecular Weight 356.80 g/mol 383.82 g/mol
Solubility DMSO (High), Ethanol (Mod), Water (Poor)Water (High), DMSO (High), Methanol (High)
Label Position N/APhenyl-d5 (Stable aromatic ring)
Appearance White to off-white powderWhite to off-white powder (Hygroscopic)

Critical Insight: The d5-label is located on the phenyl ring. This is a non-exchangeable position, ensuring the deuterium label remains stable and does not swap with solvent protons (


 exchange) during storage or extraction.[1]

Critical Handling Guidelines

Environmental Control
  • Light Sensitivity: Quinoline derivatives are susceptible to photodegradation. Perform all weighing and dissolution steps under amber light or use amber borosilicate glass vials. Wrap clear glassware in aluminum foil if amber glass is unavailable.

  • Hygroscopicity: The sodium salt form attracts atmospheric moisture.

    • Rule: Allow the storage vial to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening to prevent condensation inside the stock vial.

Solvent Selection Strategy
  • Master Stock (1.0 mg/mL): DMSO (Dimethyl sulfoxide) is the preferred solvent. It prevents precipitation during freeze/thaw cycles and offers high solubility for both the salt and free acid forms.

  • Working Solutions: Methanol (MeOH) or Acetonitrile (ACN) . These are compatible with typical Reverse-Phase LC mobile phases and facilitate easy evaporation if solvent switching is required.

Protocol A: Preparation of Master Stock Solution

Objective: Prepare a 1.0 mg/mL (Free Acid Equivalent) Master Stock of Laquinimod-d5.

The Mathematics (Salt Correction)

To achieve a precise concentration of the active moiety (Free Acid equivalent), you must account for the sodium ion and the isotopic enrichment.



Where:

  • Target Conc.: 1.0 mg/mL

  • Volume: e.g., 10 mL

  • Purity: Chemical Purity (from CoA, e.g., 0.98 for 98%)

  • SCF (Salt Correction Factor): Ratio of MW (Free Acid-d5) to MW (Salt-d5).

Step-by-Step Workflow
  • Equilibration: Remove Laquinimod-d5 Sodium vial from -20°C storage. Let stand at room temperature for 30 mins.

  • Weighing: Using a calibrated analytical balance (readability 0.01 mg), weigh 10.6 mg of Laquinimod-d5 Sodium Salt into a 10 mL amber volumetric flask.

    • Calculation: 10 mg (target) / 0.943 (SCF) ≈ 10.6 mg.

  • Dissolution: Add approximately 7 mL of DMSO . Sonicate for 2 minutes or vortex until the powder is completely dissolved. The solution should be clear and colorless.

  • Make up to Volume: Dilute to the 10 mL mark with DMSO. Invert 10 times to mix.

  • Aliquoting: Transfer 200 µL aliquots into amber cryovials.

  • Storage: Store at -20°C (stable for 12 months) or -80°C (stable for >2 years).

Protocol B: Preparation of Working Solutions

Objective: Create a working IS spiking solution (e.g., 500 ng/mL) for daily use.

  • Thaw: Thaw one aliquot of the Master Stock (1 mg/mL) at room temperature. Vortex for 10 seconds.

  • Intermediate Stock (10 µg/mL):

    • Transfer 10 µL of Master Stock into a 990 µL volume of Methanol .

    • Vortex mix.

  • Working IS Solution (500 ng/mL):

    • Transfer 500 µL of Intermediate Stock into 9.5 mL of Methanol/Water (50:50 v/v) .

    • Note: Matching the solvent to your initial mobile phase conditions prevents "solvent shock" and peak distortion during injection.

Visualization of Workflows

Figure 1: Stock Preparation Logic Flow

StockPrep Start Laquinimod-d5 Na Salt (Solid, -20°C) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Weigh Weigh with SCF (Target: Free Acid Eq.) Equilibrate->Weigh Dissolve Dissolve in DMSO (Master Stock 1 mg/mL) Weigh->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store Store at -20°C (Dark) Aliquot->Store

Caption: Step-by-step workflow for preparing the Master Stock, emphasizing temperature equilibration and light protection.

Figure 2: LC-MS/MS Co-elution & Quantitation Principle

LCMS_Principle Sample Biological Sample (Plasma/Tissue) Spike Spike IS (Laquinimod-d5) Sample->Spike Corrects Volume Errors Extract Extraction (Protein Precip / SPE) Spike->Extract Co-extraction LC LC Separation (C18 Column) Extract->LC MS Mass Spec (MRM) Q1/Q3 Transitions LC->MS Co-elution Data Ratio Calculation (Area Analyte / Area IS) MS->Data Normalization

Caption: The Internal Standard workflow. The d5-IS compensates for variability by experiencing the exact same extraction and ionization environment as the analyte.

Quality Control & System Suitability

Before running a full batch of samples, validate the new stock solution:

  • Spectral Verification: Perform a Q1 scan (Precursor Ion).

    • Laquinimod (Free Acid): m/z ~357.1

      
      
      
    • Laquinimod-d5: m/z ~362.1

      
      
      
    • Check: Ensure no overlap. If significant signal exists at 357.1 in the pure d5 standard, the isotopic purity is compromised.

  • Signal Stability: Inject the Working Solution (500 ng/mL) six times. The %CV (Coefficient of Variation) of the peak area should be < 5% .

  • Cross-Talk Check: Inject a blank sample immediately after the highest standard. There should be no carryover peak >20% of the LLOQ (Lower Limit of Quantitation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54677946, Laquinimod. Retrieved from [Link]

  • Active Biotech. Laquinimod Mechanism of Action and AhR Activation. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Protein Precipitation for the Quantification of Laquinimod in Biological Matrices using Laquinimod-d5 Sodium Salt

Abstract This application note details a robust, high-throughput protein precipitation (PPT) protocol for the extraction and quantification of Laquinimod (ABR-215062) in human plasma. The method utilizes Laquinimod-d5 so...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protein precipitation (PPT) protocol for the extraction and quantification of Laquinimod (ABR-215062) in human plasma. The method utilizes Laquinimod-d5 sodium salt as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and ionization variability. Designed for drug development professionals, this guide emphasizes the "dilute-and-shoot" philosophy compatible with modern triple quadrupole mass spectrometry, ensuring high sensitivity (LLOQ < 1 ng/mL) and linearity.

Introduction & Scientific Rationale

Laquinimod is a quinoline-3-carboxamide derivative investigated for the treatment of Multiple Sclerosis (MS) and Huntington’s disease. In pharmacokinetic (PK) and toxicokinetic (TK) studies, accurate quantification of the parent drug in plasma is critical.

Why Protein Precipitation (PPT)?

While Solid Phase Extraction (SPE) offers cleaner extracts, it is time-consuming and costly. PPT is the preferred method for high-throughput clinical trials due to its speed. However, PPT extracts are "dirtier," containing residual phospholipids that cause ion suppression in Electrospray Ionization (ESI).

The Role of Laquinimod-d5 Sodium Salt

To validate a PPT method according to FDA/EMA guidelines, a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable.

  • Co-elution: Laquinimod-d5 co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement at the ESI source.

  • Chemical Equivalence: It compensates for variability in the precipitation efficiency (protein binding release).

  • Salt Form Utility: The sodium salt form of the IS is preferred for stock solution preparation due to enhanced aqueous solubility compared to the free acid, ensuring rapid equilibration when spiked into plasma.

Chemical & Reagent Profile

ComponentDetail
Analyte Laquinimod (Free Acid or Sodium Salt)
Internal Standard Laquinimod-d5 Sodium Salt
CAS Number (IS) 1354744-14-1
Molecular Weight ~362.2 (Free Acid equivalent) / ~384.2 (Na Salt)
Solubility Soluble in DMSO, Methanol, Water (Salt form)
Precipitating Agent Acetonitrile (LC-MS Grade)
Buffer Ammonium Formate (10mM, pH 3.5)

Experimental Protocols

Preparation of Stock Solutions (Critical Step)

Note: The IS is supplied as a sodium salt. You must apply a salt correction factor (SCF) to determine the concentration of the free acid active moiety.

  • Weighing: Weigh 1.0 mg of Laquinimod-d5 Sodium Salt.

  • Calculation:

    
    
    
  • Dissolution: Dissolve in Methanol:Water (50:50 v/v) to generate a 1.0 mg/mL primary stock. Do not use 100% water for long-term storage to prevent hydrolysis or adsorption.

  • Working Solution: Dilute the stock with Water to a working concentration of 500 ng/mL . This ensures the IS spike does not precipitate the plasma proteins prematurely.

Protein Precipitation Workflow

The following protocol uses a 3:1 ratio of organic solvent to plasma, optimized to remove >96% of plasma proteins while maintaining Laquinimod solubility.

Step-by-Step Procedure:

  • Aliquot: Transfer 50 µL of patient plasma (or spiked standard/QC) into a 1.5 mL centrifuge tube or 96-well deep plate.

  • IS Addition: Add 10 µL of Laquinimod-d5 working solution (500 ng/mL).

  • Equilibration: Vortex gently (10 sec) and let stand for 5 minutes. Scientific Insight: This allows the deuterated IS to bind to plasma proteins (albumin) similarly to the analyte, ensuring the extraction step reflects true recovery.

  • Precipitation (The "Crash"): Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Formic Acid? Acidification disrupts protein-drug binding and ensures the analyte is in the protonated state

      
       for Positive ESI.
      
  • Vortex: Vortex vigorously for 2 minutes at high speed. (Crucial for breaking protein aggregates).

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Formate (water).

    • Dilution Step: This 1:1 dilution matches the solvent strength to the initial mobile phase, preventing "peak fronting" or breakthrough on the LC column.

Visual Workflow (Graphviz)

ProteinPrecipitation Sample Plasma Sample (50 µL) IS_Add Add Laquinimod-d5 IS (10 µL) Sample->IS_Add Equilibrate Equilibrate (5 min, Room Temp) IS_Add->Equilibrate Crash Precipitation Add 150 µL Ice-Cold ACN (+0.1% Formic Acid) Equilibrate->Crash Protein Denaturation Vortex Vortex Mix (2 min, High Speed) Crash->Vortex Spin Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Spin Supernatant Collect Supernatant Spin->Supernatant Dilute Dilute 1:1 with Ammonium Formate Buffer Supernatant->Dilute Solvent Matching Inject LC-MS/MS Injection Dilute->Inject

Figure 1: Optimized Protein Precipitation Workflow for Laquinimod Quantification.

LC-MS/MS Instrument Conditions

To achieve specificity, a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode is required.

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 3 minutes.

Mass Spectrometry (MS):

  • Ionization: ESI Positive Mode

    
    
    
  • Source Temp: 500°C

  • Spray Voltage: 4500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Laquinimod 357.1236.13025
Laquinimod (Qual)357.1194.13035
Laquinimod-d5 (IS)362.1236.1*3025

*Note: The d5 label is typically located on the ethyl/phenyl moiety. If the fragmentation loses the labeled moiety, the product ion may be identical to the parent (236.1). If the label is retained, the product will be 241.1. Always verify the d5 fragmentation spectrum during method development.

Validation Criteria & Troubleshooting

Self-Validating the Protocol

To ensure the method is reliable (Trustworthiness), perform the "Post-Column Infusion" test:

  • Inject a blank plasma extract (prepared via PPT).

  • Continuously infuse Laquinimod analyte into the MS source via a tee-junction.

  • Monitor the baseline. A drop in the baseline at the Laquinimod retention time indicates matrix suppression from phospholipids.

  • Correction: If suppression is >20%, increase the dilution factor in Step 7 of the protocol or switch to a Methanol crash.

Common Issues
  • Low Recovery: Often caused by inadequate vortexing. The protein pellet can trap the drug.[1] Ensure the pellet is firm after centrifugation.

  • IS Variability: If the IS response varies >15% between samples, check the pipetting of the viscous plasma or the solubility of the sodium salt IS in the working solution.

References

  • Brannstrom, M., et al. "Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2006.

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, 2018.

  • Santa Cruz Biotechnology. "Laquinimod-d5 Sodium Salt Product Data." SCBT, 2023.

  • Polson, C., et al. "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 2003.

Sources

Method

Application Note: High-Sensitivity Analysis of Laquinimod and Laquinimod-d5 in Cerebrospinal Fluid (CSF)

[1] Part 1: Executive Summary & Scientific Rationale The "Sticky Compound" Challenge in CSF Laquinimod is a quinoline-3-carboxamide immunomodulator characterized by high lipophilicity and high plasma protein binding (>98...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Scientific Rationale

The "Sticky Compound" Challenge in CSF

Laquinimod is a quinoline-3-carboxamide immunomodulator characterized by high lipophilicity and high plasma protein binding (>98%).[1] While plasma analysis is routine due to the abundance of matrix proteins that solubilize the drug, Cerebrospinal Fluid (CSF) presents a unique bioanalytical failure mode: Non-Specific Binding (NSB) .

CSF is a low-protein matrix (<0.5% protein content of plasma).[1] In the absence of matrix proteins, lipophilic drugs like Laquinimod rapidly adsorb to the hydrophobic surfaces of polypropylene collection tubes, pipette tips, and autosampler vials. Standard plasma protocols, when applied to CSF, often yield poor linearity, low recovery at low concentrations, and severe carryover .

The Solution: Isotope Dilution & Matrix Modification

This protocol utilizes Laquinimod-d5 not just as a quantifier, but as a "sacrificial" surface-blocker in the early stages of extraction.[1] Furthermore, we introduce a Matrix Modification Step immediately upon sample collection to neutralize NSB.

Physicochemical Context[1][2][3][4][5][6][7][8][9]
  • Structure: Quinoline-3-carboxamide derivative.[1][2][3]

  • Acidity: Weakly acidic (Carboxylic acid moiety, pKa ~3–4).[1]

  • Solubility: Low in neutral aqueous buffers; soluble in organic solvents and high-pH buffers.[1]

  • Implication: Extraction must be performed at acidic pH to suppress ionization (keeping the molecule neutral) for efficient partitioning into organic solvents or retention on C18 media.

Part 2: Reagents & Materials[1][2][7]

ReagentGrade/SpecificationPurpose
Laquinimod Reference Std >98% PurityCalibration
Laquinimod-d5 >98% Isotopic PurityInternal Standard (IS)
Bovine Serum Albumin (BSA) Fatty-Acid FreeAnti-adsorption additive
Acetonitrile (ACN) LC-MS GradeProtein Precipitation / Mobile Phase
Formic Acid (FA) Optima/LC-MS GradepH modifier (Protonation)
Ammonium Formate LC-MS GradeBuffer strength
Water 18.2 MΩ[1]·cmSolvent
Low-Binding Tubes PolypropyleneCRITICAL: Prevents analyte loss

Part 3: Sample Collection & Pre-treatment (The Critical Control Point)

WARNING: Standard polypropylene tubes will sequester up to 40% of Laquinimod from CSF within 1 hour.

Protocol A: Anti-Adsorption Collection

This step must be performed at the clinical site or immediately upon thawing.

  • Preparation of Blocking Solution: Prepare a 5% (w/v) BSA solution in Phosphate Buffered Saline (PBS).[1]

  • Collection: Collect CSF via lumbar puncture directly into Low-Binding Polypropylene Tubes .

  • Modification: Immediately add the 5% BSA solution to the CSF sample at a ratio of 1:9 (v/v) (e.g., 10 µL BSA + 90 µL CSF).

    • Result: Final BSA concentration is 0.5%, sufficient to mimic plasma-like protein binding and keep Laquinimod in solution.[1]

  • Storage: Flash freeze at -80°C.

Part 4: Sample Preparation Protocols

We present two workflows. Workflow 1 (PPT) is recommended for standard PK studies.[1] Workflow 2 (SPE) is for micro-dosing or ultra-low detection limits.[1]

Workflow 1: Protein Precipitation (PPT) - High Throughput[1]
  • Thaw: Thaw CSF samples (modified with BSA) at room temperature. Vortex for 10 seconds.

  • IS Addition: Transfer 50 µL of CSF into a 96-well Low-Binding Plate.

    • Add 10 µL of Laquinimod-d5 Working Solution (e.g., 100 ng/mL in 50:50 Water:MeOH).[1]

    • Note: The organic content in the IS spike should be kept low (<50%) to prevent premature precipitation.

  • Precipitation: Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid .

    • Mechanism:[1][4][5] The acid ensures the carboxylic acid group is protonated (neutral), improving solubility in the organic layer and preventing ionic interaction with the protein pellet.

  • Mixing: Vortex aggressively for 2 minutes (1000 rpm).

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a new plate.

  • Dilution (Optional but Recommended): Add 150 µL of 0.1% Formic Acid in Water.

    • Reason: Injecting 100% ACN can cause peak fronting on the LC column. Diluting to 50% organic matches the initial mobile phase conditions.

Workflow 2: Solid Phase Extraction (SPE) - High Sensitivity[1]

Use this if LLOQ < 0.5 ng/mL is required.

  • Conditioning: Use an Oasis HLB or Strata-X (Polymeric Reversed Phase) plate (10 mg).[1]

    • 1 mL Methanol -> 1 mL Water (0.1% FA).[1]

  • Loading: Mix 100 µL CSF + 10 µL IS + 300 µL 2% Formic Acid (aq). Load onto SPE plate.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (Removes salts/proteins).[1]

    • Wash 2: 1 mL 5% Methanol in Water (Removes hydrophilic interferences).[1]

  • Elution: Elute with 2 x 200 µL Acetonitrile:Methanol (1:1) + 0.1% Formic Acid .[1]

  • Evaporation: Evaporate to dryness under N2 at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A:B (80:20).

Part 5: Visualizing the Workflow

Laquinimod_Workflow cluster_Prep Extraction (PPT) Sample CSF Sample (Low Protein) Adsorption RISK: Adsorption to Plastic Sample->Adsorption Untreated Block Add 0.5% BSA (Carrier Protein) Sample->Block Immediate Stabilization IS_Spike Spike Laquinimod-d5 (Internal Standard) Block->IS_Spike Acid Add ACN + 0.1% Formic Acid (Protonation & Precipitation) IS_Spike->Acid Spin Centrifuge 4000xg, 10 min Acid->Spin Supernatant Recover Supernatant Spin->Supernatant LCMS LC-MS/MS Analysis (C18, ESI+) Supernatant->LCMS

Caption: Workflow highlighting the critical BSA stabilization step to prevent non-specific binding prior to extraction.

Part 6: LC-MS/MS Method Parameters[1][12]

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Why: High surface area and stability at acidic pH.

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 20% B[1]

    • 2.5 min: 90% B (Elution of Laquinimod ~1.8 min)[1]

    • 3.0 min: 90% B[1]

    • 3.1 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (ESI+)

Laquinimod ionizes best in positive mode due to the secondary amine and amide functionalities.

ParameterSetting
Ionization ESI Positive
Spray Voltage 3500 V
Capillary Temp 350°C
Collision Gas Argon (1.5 mTorr)
MRM Transitions (Quantification)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
Laquinimod 357.1236.125Quantifier
Laquinimod 357.1194.135Qualifier
Laquinimod-d5 362.1241.125Internal Standard

Note on d5 Transitions: The exact transition depends on the position of the deuterium label.

  • If d5 is on the phenyl ring (common), the fragment containing the phenyl ring will shift by +5 Da (236 -> 241).

  • Validation Step: Always perform a product ion scan on your specific lot of IS to confirm the dominant fragment.

Part 7: Validation & Troubleshooting

Expected Performance Data
  • LLOQ (Lower Limit of Quantitation): 0.5 – 1.0 ng/mL (PPT method); <0.1 ng/mL (SPE method).[1]

  • Linearity: r² > 0.995 over 1.0 – 1000 ng/mL range.[6]

  • Recovery: >85% (with BSA modification).[1] Without BSA, recovery in CSF can drop to <60% due to plastic adsorption.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Non-Linear Calibration Adsorption at low concentrations.Ensure BSA is added to all standards and samples. Switch to glass inserts if necessary.
Carryover > 20% of LLOQ Sticky drug on injector needle.Use a strong needle wash: ACN:IPA:Acetone:Water (40:40:10:[1]10) + 0.1% FA.[1]
IS Response Drift Matrix Effect or Ion Suppression.Check retention time; ensure phospholipids are flushed (extend gradient wash to 95% B).[1]
Peak Tailing pH Mismatch.Ensure Mobile Phase A is acidic (pH ~3.[1]0) to keep the carboxylic acid protonated.

References

  • Teva Pharmaceutical Industries. (2012).[1] Laquinimod (ABR-215062) Mechanism of Action and Pharmacokinetics. Journal of Neuroimmunology.

  • Jansson, R., et al. (2006). Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Pujeri, S.S., et al. (2012). High-performance liquid chromatography-tandem mass spectrometry method for the quantification of laquinimod in human plasma. Biomedical Chromatography.

  • European Medicines Agency (EMA). (2013).[1] Assessment Report: Nerventra (Laquinimod). Procedure No. EMEA/H/C/002553.[1]

  • FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Application

Application Note: Determination of Laquinimod-d5 Retention Time via Reverse-Phase LC-MS/MS

Executive Summary This application note details the protocol for determining the chromatographic retention time (RT) of Laquinimod-d5 , the deuterated internal standard (IS) used for the quantification of Laquinimod (ABR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for determining the chromatographic retention time (RT) of Laquinimod-d5 , the deuterated internal standard (IS) used for the quantification of Laquinimod (ABR-215062). Laquinimod is an immunomodulator structurally characterized as a quinoline-3-carboxamide derivative.[1][2][3] Accurate determination of the IS retention time is critical for establishing bioanalytical methods that compensate for matrix effects and ionization suppression in LC-MS/MS workflows.

This guide provides a self-validating protocol, moving from physicochemical assessment to experimental verification, ensuring high-confidence data for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Physicochemical Context & Strategy

To design a robust chromatography method, we must first understand the molecule. Laquinimod exhibits specific properties that dictate column and mobile phase selection.

PropertyValue / CharacteristicChromatographic Implication
Structure Quinoline-3-carboxamidePlanar aromatic system; potential for π-π interactions.[1]
pKa ~4.0 - 5.0 (Enolic -OH)Acidic moiety.[1] Low pH is required to suppress ionization and increase retention on C18.
LogP ~3.7 (Lipophilic)High affinity for hydrophobic stationary phases (C18, Phenyl-Hexyl).[1]
Isotope Deuterium (d5)Isotope Effect: C-D bonds are shorter than C-H.[1] In high-efficiency RPLC, deuterated isotopologues often elute slightly earlier than the non-labeled analyte due to reduced hydrophobic interaction volume.[1]
Strategic Directive

We will utilize Reverse-Phase Liquid Chromatography (RPLC) coupled with Tandem Mass Spectrometry (MS/MS) .

  • Stationary Phase: C18 or Phenyl-Hexyl (for alternative selectivity).[1]

  • Mobile Phase: Acidified water/organic (Formic Acid) to ensure the molecule is in its neutral (protonated) state for maximal interaction with the column.

Experimental Protocol

Reagents & Materials[1][4][5][6][7]
  • Analyte: Laquinimod Sodium (Reference Standard).[1]

  • Internal Standard: Laquinimod-d5 (Isotopic purity >99%).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Formic Acid (FA) or Ammonium Formate (AmForm).[1]

Instrumentation Setup[1][7][8][9]
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or equivalent).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

Chromatographic Conditions (The "Recipe")

This gradient is designed to elute Laquinimod-d5 effectively while separating it from the void volume (salt/matrix suppression zone).[1]

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 2 - 5 µL
Run Time 5.0 Minutes

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 20% Loading
0.50 20% Isocratic Hold (Focusing)
3.00 90% Linear Ramp (Elution)
3.50 90% Wash
3.60 20% Return to Initial

| 5.00 | 20% | Re-equilibration |[1]

Mass Spectrometry Parameters (MRM)

Note: Exact transitions must be tuned via direct infusion.[1] Below are literature-consensus values.

  • Ionization: ESI Positive (+).[1]

  • Laquinimod (Native): 357.1

    
     236.1 m/z[1][4]
    
  • Laquinimod-d5 (IS): 362.1

    
     241.1 m/z (Assuming +5 shift on retained fragment).[1]
    

Workflow Visualization

The following diagram illustrates the logical flow for determining and validating the retention time, including a decision loop for peak shape optimization.

Laquinimod_RT_Workflow Start Start: Stock Preparation (1 mg/mL in MeOH) Infusion Direct Infusion (Optimize MRM & DP/CE) Start->Infusion LC_Setup LC Method Setup (Gradient 20-90% B) Infusion->LC_Setup Injection Inject 100 ng/mL Laquinimod-d5 LC_Setup->Injection Data_Acq Data Acquisition (Monitor 362.1 -> 241.1) Injection->Data_Acq Decision Peak Evaluation: Symmetry > 0.8? RT > 2x Void? Data_Acq->Decision Optimize Optimize: Adjust pH (Formic vs Acetate) Change Gradient Slope Decision->Optimize No (Fail) Finalize Finalize RT Window & System Suitability Decision->Finalize Yes (Pass) Optimize->LC_Setup

Figure 1: Step-by-step workflow for the determination and optimization of Laquinimod-d5 retention time.

Results & Discussion

Expected Retention Behavior

Under the prescribed acidic conditions (0.1% Formic Acid), Laquinimod-d5 is expected to elute in the middle of the gradient ramp.

  • Predicted RT: ~2.2 to 2.8 minutes.[1]

  • Isotope Effect: You may observe Laquinimod-d5 eluting 0.02 – 0.05 minutes earlier than native Laquinimod.[1] This is normal and acceptable.

  • Co-elution: For quantitative analysis, the RT of the IS must fall within ±2.5% of the analyte RT to effectively compensate for matrix effects.

System Suitability Criteria

To ensure the determined RT is valid for routine analysis, the following criteria must be met during the test run:

ParameterAcceptance CriteriaLogic
Retention Time (RT) > 2.0 x Void Volume (t0)Ensures analyte is not eluting with unretained salts/matrix.[1]
RT Precision %RSD < 0.5% (n=6 injections)Confirms column equilibration and pump stability.
Peak Symmetry (Tailing) 0.8 – 1.2Indicates no secondary interactions (e.g., silanol activity).[1]
Signal-to-Noise (S/N) > 100:1 (at 100 ng/mL)Confirms sensitivity of the MS parameters.[1]

Biological Mechanism (Contextual Grounding)[1]

Understanding the biological target aids in interpreting PD data correlated with these PK measurements. Laquinimod modulates the immune system via the Aryl Hydrocarbon Receptor (AhR) and NF-κB pathways.[1]

Laquinimod_Mechanism Laq Laquinimod (Small Molecule) AhR AhR Activation (Aryl Hydrocarbon Receptor) Laq->AhR Agonist Activity NFkB NF-κB Pathway (Inhibition) Laq->NFkB Downregulation Cytokines Reduced Pro-inflammatory Cytokines (IL-17, IFN-γ) AhR->Cytokines Modulates BDNF Increased BDNF (Neuroprotection) AhR->BDNF Upregulation NFkB->Cytokines Reduces Expression

Figure 2: Simplified mechanism of action showing Laquinimod's dual immunomodulatory and neuroprotective pathways.[1]

Troubleshooting Guide

Problem: RT Drift or Instability

  • Cause: Incomplete column re-equilibration.

  • Solution: Increase the post-run re-equilibration time from 1.5 min to 3.0 min.

Problem: Peak Tailing (> 1.5)

  • Cause: Secondary silanol interactions.[1]

  • Solution: Laquinimod has a basic nitrogen and an acidic hydroxyl. If tailing occurs at pH 2.8 (Formic acid), switch to 10mM Ammonium Formate (pH 3.5) to buffer the mobile phase better.[1]

Problem: Signal Suppression

  • Cause: Co-elution with phospholipids.[1]

  • Solution: Monitor phospholipid transitions (m/z 184 -> 184). If they co-elute with Laquinimod-d5 (RT ~2.5 min), adjust the gradient slope to shift the analyte away from the lipid zone.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54677946, Laquinimod.[1] [Link][1]

  • Teva Pharmaceutical Industries. Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Agilent Technologies. Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. (Application Note describing similar small molecule PK workflows). [Link]

  • Guide to Pharmacology. Laquinimod Ligand Page (Physicochemical properties). [Link][1]

Sources

Method

Calibration curve preparation using Laquinimod-d5 sodium salt

Application Note: High-Precision Bioanalytical Quantitation of Laquinimod using Laquinimod-d5 Sodium Salt Abstract & Scope This application note details the protocol for preparing and validating a calibration curve for L...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Bioanalytical Quantitation of Laquinimod using Laquinimod-d5 Sodium Salt

Abstract & Scope

This application note details the protocol for preparing and validating a calibration curve for Laquinimod (ABR-215062) in biological matrices using Laquinimod-d5 Sodium Salt as the stable isotope-labeled internal standard (SIL-IS).

Laquinimod is a quinoline-3-carboxamide immunomodulator developed for multiple sclerosis (MS) and neurodegenerative conditions. Accurate quantification in pharmacokinetic (PK) studies is challenged by matrix-induced ionization suppression. The use of the deuterated sodium salt (Laquinimod-d5 Na) provides a critical orthogonal correction mechanism, compensating for extraction variability and ion source fluctuations.

Key Technical Insight: While Laquinimod is often dosed or handled as a sodium salt to improve solubility, it exists as the protonated free acid (


, m/z 357.1) in the acidic mobile phases typical of LC-MS/MS. This protocol addresses the specific handling of the sodium salt form of the IS to ensure accurate mass-balance calculations.

Chemical Context & Reagents

Analyte vs. Internal Standard
FeatureAnalyte: Laquinimod (Free Acid)IS: Laquinimod-d5 Sodium Salt
CAS 248281-84-71354744-14-1
Formula ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


Mol.[1][2][3][4][5][6][7][8] Weight 356.8 g/mol 383.82 g/mol (Salt) / ~361.8 g/mol (Free Acid)
Label Position N/APentadeuteriophenyl (Phenyl Ring-d5)
Solubility DMSO, MethanolWater, Methanol, DMSO

Critical Handling Note: The Internal Standard is supplied as a Sodium Salt . When calculating stock concentrations, you must account for the sodium counter-ion to determine the concentration of the active moiety (the free acid form).

  • Correction Factor (Salt to Free Acid):

    
    .
    

Experimental Workflow (Diagram)

The following diagram illustrates the critical path from stock preparation to data acquisition, highlighting the point of convergence where the IS corrects the Analyte signal.

Laquinimod_Workflow Stock_Analyte Analyte Stock (Laquinimod) 1 mg/mL in DMSO Work_Analyte Working Standards (Serial Dilution) Solvent: 50% MeOH Stock_Analyte->Work_Analyte Dilute Stock_IS IS Stock (Laquinimod-d5 Na) 1 mg/mL in MeOH/Water Work_IS Working IS Solution (Fixed Conc: 500 ng/mL) Solvent: 50% MeOH Stock_IS->Work_IS Dilute Spike Spiking Step (Add Analyte WS to Matrix) Work_Analyte->Spike Var. Conc. IS_Add IS Addition (Add Fixed IS to All Samples) Work_IS->IS_Add Const. Conc. Matrix_Blank Blank Matrix (Human Plasma) Matrix_Blank->Spike Spike->IS_Add PPT Protein Precipitation (Add ACN + Formic Acid) IS_Add->PPT Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Injection

Caption: Figure 1. Bioanalytical workflow for Laquinimod quantification. The IS is introduced prior to protein precipitation to compensate for extraction recovery losses.

Detailed Protocol: Calibration Curve Preparation

Stock Solution Preparation
  • Analyte Stock (1.0 mg/mL): Weigh 1.0 mg of Laquinimod (Free Acid) into a 1.5 mL amber glass vial. Dissolve in 1.0 mL DMSO. Vortex for 1 minute.

  • IS Stock (1.0 mg/mL salt basis): Weigh 1.0 mg of Laquinimod-d5 Sodium Salt. Dissolve in 1.0 mL Methanol:Water (50:50 v/v).

    • Note: The sodium salt is highly soluble in aqueous methanol. Avoid pure acetonitrile for the initial dissolution of the salt to prevent precipitation.

Working Solutions (WS)

Dilute the stocks using 50% Methanol in Water as the diluent. This prevents solvent shock when spiking into plasma.

  • IS Working Solution (IS-WS): Dilute IS Stock to a final concentration of 500 ng/mL .

  • Analyte Working Solutions: Prepare a serial dilution as shown below.

Std IDSource SolutionSource Vol (µL)Diluent Vol (µL)Final Conc (ng/mL)
WS-8 Stock (1 mg/mL)2098020,000
WS-7 WS-850050010,000
WS-6 WS-72008002,000
WS-5 WS-65005001,000
WS-4 WS-5200800200
WS-3 WS-4500500100
WS-2 WS-320080020
WS-1 WS-250050010
Preparation of Calibration Standards in Matrix

Do not inject Working Solutions directly. You must mimic the biological sample.[9]

  • Aliquot 45 µL of blank human plasma into 1.5 mL Eppendorf tubes.

  • Add 5 µL of the respective Analyte Working Solution (WS-1 to WS-8) to create the plasma calibrators.

    • Effective Plasma Concentrations: 1, 2, 10, 20, 100, 200, 1000, 2000 ng/mL.

  • Equilibration: Vortex gently and let stand for 10 minutes to allow protein binding equilibration.

Extraction (Protein Precipitation)
  • Add 10 µL of IS Working Solution (500 ng/mL) to every tube (Standards, QCs, and Samples).

  • Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes (crucial for releasing drug from plasma proteins).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of Water (to match the initial mobile phase strength).

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[10]

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % B Event
0.0 10 Initial
0.5 10 Desalting
2.5 90 Elution
3.5 90 Wash
3.6 10 Re-equilibration

| 5.0 | 10 | Stop |

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ).[5]
    
  • Mechanism: Protonation of the quinoline nitrogen.

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Laquinimod 357.1 (

)
236.15025
Laquinimod-d5 362.1 (

)
236.15025

Mechanistic Note on Fragmentation: The transition 357


 236 corresponds to the loss of the N-ethylaniline moiety (Neutral Loss = 121 Da).
Since the deuterium label is on the phenyl ring (part of the neutral loss), the Product Ion (236.1)  represents the quinoline core and is identical  for both the analyte and the IS. This is acceptable provided the Precursor Ions (Q1) are fully resolved, which they are (Mass shift = +5 Da).

Quality Assurance & Validation Criteria

To ensure the trustworthiness of the generated data, the calibration curve must meet FDA Bioanalytical Method Validation (2018) criteria:

  • Linearity: Plot Peak Area Ratio (Analyte/IS) vs. Concentration.

    • Regression: Linear (

      
      ) with 
      
      
      
      weighting.
    • Acceptance:

      
      .[11]
      
  • Accuracy: Back-calculated concentrations of standards must be within

    
     of nominal ( 
    
    
    
    for LLOQ).
  • IS Response Consistency: The IS peak area plot across the entire run should not vary by more than

    
     from the mean. A drift indicates matrix effects or injection errors.[8]
    
Logic of IS Correction (Diagram)

IS_Logic cluster_0 Sample A (Clean) cluster_1 Sample B (Matrix Suppression) Analyte_A Analyte Signal High Calc Ratio Calculation (Analyte / IS) Analyte_A->Calc IS_A IS Signal High IS_A->Calc Analyte_B Analyte Signal Suppressed Analyte_B->Calc IS_B IS Signal Suppressed IS_B->Calc Result Calculated Conc. Identical for A & B Calc->Result

Caption: Figure 2. Mechanism of Internal Standard Correction. Despite signal suppression in Sample B, the Ratio remains constant because the deuterated IS experiences the exact same suppression as the analyte.

Troubleshooting & Pitfalls

  • Deuterium Exchange: The d5 label on the phenyl ring is aromatic and highly stable. However, avoid storing stock solutions in protic solvents (MeOH/Water) at high pH (>10) or high temperatures for extended periods.

  • Crosstalk (Isotopic Contribution):

    • Inject a "Blank + IS" sample. If a peak appears in the Analyte channel (357.1), the IS contains d0 impurities.

    • Inject a "ULOQ (High Analyte) + No IS" sample. If a peak appears in the IS channel (362.1), there is isotopic overlap from the natural M+5 isotope of the analyte. If this exceeds 5% of the IS response, reduce the ULOQ or increase the IS concentration.

References

  • US Food and Drug Administration (FDA). (2018).[12] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Teva Pharmaceutical Industries. (2012). Laquinimod Mechanism of Action. Active Biotech / Teva Reports.
  • Jönsson, S., et al. (2007). "Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Chromatography B, 850(1-2), 12-19. (Primary reference for LC-MS transitions and extraction).
  • LGC Standards. (2025). Laquinimod-d5 Sodium Salt Product Data Sheet. (Source for chemical structure and salt stoichiometry).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Laquinimod-d5 Retention in LC-MS/MS

Subject: Troubleshooting Deuterium Isotope Effects on Laquinimod-d5 Retention Time ( ) Case ID: LAQ-ISO-D5-OPT Analyst: Senior Application Scientist Date: October 26, 2023 Executive Summary: The Deuterium Dilemma You are...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Deuterium Isotope Effects on Laquinimod-d5 Retention Time (


)
Case ID:  LAQ-ISO-D5-OPT
Analyst:  Senior Application Scientist
Date:  October 26, 2023

Executive Summary: The Deuterium Dilemma

You are likely observing a phenomenon where your internal standard, Laquinimod-d5 , elutes slightly earlier than the native Laquinimod analyte. In Reversed-Phase Liquid Chromatography (RPLC), this is a known physical event caused by the Deuterium Isotope Effect .

While Stable Isotope Labeled (SIL) standards are the gold standard for bioanalysis, deuterium (


) is not a perfect geometric match for hydrogen (

). The

bond is shorter and stronger than the

bond, resulting in a smaller molar volume and reduced lipophilicity.[1] In high-efficiency RPLC, this often leads to the deuterated standard eluting before the analyte.[2]

The Risk: If the separation ($ \Delta t_R $) is significant, the IS and analyte may experience different matrix effects (ion suppression/enhancement) from co-eluting phospholipids or salts, rendering the IS ineffective for normalization.

Module 1: Diagnostic Workflow

Before altering your method, confirm the shift is isotopic and not instrumental drift.

Step 1: The Co-Injection Test
  • Prepare a Neat Standard containing both Laquinimod (100 ng/mL) and Laquinimod-d5 (100 ng/mL) in mobile phase (no matrix).

  • Inject this mixture 5 times.

  • Analyze:

    • If peaks overlap perfectly: The issue in your samples is likely Matrix Induced (viscosity/pH load).

    • If peaks are separated (e.g., d5 apex is 0.1–0.2 min earlier): This is the Isotope Effect .

Step 2: Matrix Effect Mapping

If separation exists, you must quantify the risk.

  • Perform a post-column infusion of the Laquinimod analyte.

  • Inject a blank extracted matrix sample during infusion.

  • Overlay the chromatogram of the Laquinimod-d5 retention time.

  • Fail Criteria: If the d5 peak falls into a "suppression zone" (dip in baseline) that the analyte misses, the method must be modified.

Diagnostic Logic Diagram

DiagnosticTree Start Observed RT Shift (Laquinimod vs d5) NeatTest Run Neat Standard (No Matrix) Start->NeatTest ResultA Peaks Co-elute NeatTest->ResultA No Shift ResultB Peaks Separated (d5 elutes first) NeatTest->ResultB Shift Persists MatrixCheck Check Sample Prep (pH/Viscosity) ResultA->MatrixCheck IsotopeAction Isotope Effect Confirmed ResultB->IsotopeAction QuantRisk Quantify Suppression Risk (Post-Column Infusion) IsotopeAction->QuantRisk

Figure 1: Decision tree for diagnosing retention time shifts between analyte and internal standard.

Module 2: The Mechanism (Why Laquinimod-d5 Shifts)

Laquinimod is a quinoline-3-carboxamide derivative.[3][4] Its retention in RPLC is driven by hydrophobic interaction between its aromatic rings and the C18 (or Phenyl-Hexyl) stationary phase.

  • Bond Shortening: The vibrational frequency of

    
     is lower than 
    
    
    
    . This results in a shorter bond length (zero-point energy difference).
  • Volume Contraction: The Laquinimod-d5 molecule has a slightly smaller hydrophobic surface area.

  • Interaction: The stationary phase "sees" the d5 analog as slightly less lipophilic, causing it to travel faster through the column.

Mechanistic Visualization

Mechanism cluster_0 Stationary Phase (C18) cluster_1 Analytes C18 Hydrophobic Ligands H_Ana Laquinimod (H) Larger Hydrophobic Area Stronger Interaction H_Ana->C18 High Retention D_Ana Laquinimod-d5 (D) Smaller Molar Volume Weaker Interaction D_Ana->C18 Lower Retention (Elutes Earlier)

Figure 2: The hydrophobic interaction differential causing earlier elution of deuterated isotopologues.

Module 3: Troubleshooting Protocols

If you cannot switch to a


 labeled standard (the ultimate fix), use these protocols to force co-elution.
Protocol A: Gradient Compression (The "Squeeze")

Goal: Minimize the time window in which the slight hydrophobicity difference can manifest as a physical separation.

ParameterOriginal Condition (Example)Optimized ConditionReason
Gradient Slope 5% B to 95% B over 10 min5% B to 95% B over 3 min Steeper gradients mask subtle selectivity differences.
Start %B 5% Organic30-40% Organic Laquinimod is hydrophobic. Starting higher reduces "dead time" where isotope effects accumulate.
Flow Rate 0.4 mL/min0.6 - 0.8 mL/min Higher linear velocity reduces peak width, though it may not reduce

, it sharpens peaks for better integration.

Step-by-Step:

  • Increase initial organic (Methanol/ACN) concentration until the Laquinimod peak elutes at

    
     (retention factor).
    
  • Steepen the gradient ramp rate by 50%.

  • Caution: Ensure you do not co-elute with the solvent front (suppression zone).

Protocol B: Mobile Phase & Temperature Tuning

Goal: Alter the interaction kinetics to make the stationary phase less sensitive to the H/D difference.

  • Temperature: Lower the column temperature (e.g., from 40°C to 25°C).

    • Theory: Hydrophobic interaction is entropy-driven. Changing temperature alters the enthalpy/entropy balance, potentially reducing the resolution between isotopologues.

  • Modifier Switch:

    • If using Acetonitrile , switch to Methanol . Methanol is a protic solvent and can interact differently with the quinoline nitrogen and amide groups, potentially masking the hydrophobic difference of the d5-ethyl group.

  • pH Adjustment:

    • Laquinimod has ionizable groups.[5] Ensure your buffer (e.g., Ammonium Acetate) holds the pH stable (typically pH 4.0–6.0 for this class). If the molecule is fully ionized, the hydrophobic isotope effect is often reduced compared to the neutral state.

Protocol C: Column Chemistry Switch

If C18 fails, change the selectivity mechanism.

  • Recommendation: Switch to a Phenyl-Hexyl column.

  • Why: Laquinimod contains aromatic rings. Phenyl phases engage in

    
     interactions. The isotope effect on 
    
    
    
    interactions is often different (and sometimes smaller) than pure hydrophobic partitioning on C18 alkyl chains.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my Laquinimod-d5 signal vary more than the analyte signal? A: If the d5 peak elutes earlier, it may be entering the ion source while matrix components (phospholipids) are still eluting or while the solvent composition is slightly different. This leads to "Differential Matrix Effect." You must force co-elution using Protocol A.

Q2: Can I just widen the integration window to catch both? A: No. The issue is not integration; it is ionization physics. If the IS is suppressed by 50% due to matrix, but the analyte (eluting 5 seconds later) is not, your calculated concentration will be double the actual value.

Q3: Is there a better internal standard than Laquinimod-d5? A: Yes.


-Laquinimod  or 

-Laquinimod
. Carbon-13 and Nitrogen-15 isotopes do not significantly alter the bond lengths or lipophilicity of the molecule. They co-elute perfectly with the native drug in RPLC. If your budget allows, this is the definitive fix.

Q4: Does the position of the deuterium label matter? A: Yes. Deuteriums placed on hydrophobic alkyl chains (like the N-ethyl group in Laquinimod) cause larger retention shifts in RPLC than deuteriums placed on aromatic rings or near polar functional groups.

References

  • Wang, S., et al. (2007). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. Journal of Chromatographic Science. (Explains the binding energy differences between H and D analogs).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Establishes requirements for IS response consistency and matrix effect evaluation).

  • Teva Pharmaceutical Industries. (2006). Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry. (Primary reference for Laquinimod LC-MS methods using

    
     to avoid d5 issues). 
    
  • Ye, X., et al. (2014). Assessing the Impact of Deuteration on Chromatographic Retention Time. Analytical Chemistry. (General mechanism of inverse isotope effects in RPLC).

Sources

Optimization

Technical Support Center: Enhancing Laquinimod-d5 Detection Sensitivity at Low Concentrations

Welcome to the technical support center for the bioanalysis of Laquinimod-d5. This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying Laquinimod-d5, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Laquinimod-d5. This guide is designed for researchers, scientists, and drug development professionals who are working on quantifying Laquinimod-d5, particularly at the low concentrations often encountered in pharmacokinetic and metabolic studies. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to enhance the sensitivity and robustness of your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high sensitivity for Laquinimod-d5 detection crucial?

A1: Laquinimod is a potent immunomodulator developed for treating multiple sclerosis.[1][2][3][4] Due to its high potency, administered doses are often low, resulting in very low concentrations of the drug and its deuterated internal standard (Laquinimod-d5) in biological matrices like plasma and cerebrospinal fluid. Accurate quantification at these low levels is essential for robust pharmacokinetic profiling, understanding drug metabolism, and establishing accurate dose-response relationships in clinical trials.[5]

Q2: What are the primary challenges in detecting low concentrations of Laquinimod-d5?

A2: The main hurdles include:

  • Matrix Effects: Co-eluting endogenous components from biological samples (e.g., phospholipids, salts) can suppress or enhance the ionization of Laquinimod-d5 in the mass spectrometer's ion source, leading to inaccurate and imprecise results.[6][7][8][9]

  • Low Ionization Efficiency: The intrinsic chemical properties of Laquinimod may result in suboptimal ionization, leading to a weak signal, especially at low concentrations.

  • Sample Preparation Inefficiencies: Incomplete extraction or loss of the analyte during sample cleanup can significantly reduce the amount of Laquinimod-d5 reaching the detector.[10][11]

  • Instrumental Limitations: The sensitivity of the LC-MS/MS system itself can be a limiting factor.

Q3: Why is a deuterated internal standard like Laquinimod-d5 used?

A3: Deuterated internal standards are considered the "gold standard" in LC-MS quantitative analysis.[12] Because Laquinimod-d5 is chemically almost identical to Laquinimod, it behaves similarly during sample preparation, chromatography, and ionization.[12][13][14] This co-elution allows it to compensate for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification of the parent drug.[13][14][15] The mass spectrometer can differentiate between the analyte and the deuterated standard due to the slight mass difference.[12][14]

Troubleshooting Guide: Step-by-Step Solutions for Enhanced Sensitivity

This section provides detailed troubleshooting protocols to address specific issues you may encounter.

Problem 1: Poor Signal-to-Noise Ratio (S/N) at the Lower Limit of Quantification (LLOQ)

A low S/N ratio indicates that the analyte signal is not sufficiently distinct from the background noise, compromising the reliability of measurements at low concentrations.

Root Cause Analysis & Solution Workflow

Caption: Troubleshooting workflow for low signal-to-noise.

Step-by-Step Protocol 1: Optimizing Sample Preparation with Solid-Phase Extraction (SPE)

Protein precipitation, while simple, may not provide sufficient cleanup for achieving very low detection limits. Solid-phase extraction (SPE) offers a more selective and efficient way to isolate Laquinimod-d5 and remove interfering matrix components.[16][17]

Objective: To improve extraction recovery and reduce matrix effects.

Materials:

  • Plasma/serum samples

  • Laquinimod-d5 spiking solution

  • SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase)

  • Methanol, Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix for 15 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

    • Transfer 100 µL of supernatant to a clean microcentrifuge tube.

    • Add the internal standard (Laquinimod-d5) and vortex.

    • Acidify the sample by adding 100 µL of 4% phosphoric acid in water to facilitate binding to cation exchange sorbents.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out between steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing (to remove interferences):

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute Laquinimod-d5 with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Rationale: This multi-step cleanup is highly effective at removing phospholipids and other matrix components that are known to cause ion suppression.[7] A study on the determination of Laquinimod in human plasma utilized solid-phase extraction for low-level determinations, achieving excellent extraction recoveries of 90-97%.[5]

Problem 2: Inconsistent Results and Poor Reproducibility

Variability in peak areas and retention times can indicate unresolved matrix effects or suboptimal chromatographic conditions.

Step-by-Step Protocol 2: Fine-Tuning LC and MS Parameters

Objective: To improve chromatographic peak shape, achieve baseline separation from interferences, and maximize instrument response.

Part A: Liquid Chromatography Optimization
ParameterInitial ConditionOptimized ConditionRationale
Column Standard C18 (e.g., 50 x 2.1 mm, 5 µm)High-efficiency C18 (e.g., 50 x 2.1 mm, <2 µm) or Phenyl-HexylSmaller particles provide better peak resolution and efficiency. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds like Laquinimod.
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate + 0.1% Formic Acid in WaterAmmonium formate can improve peak shape and ionization efficiency for certain compounds.[18]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in MethanolMethanol can sometimes offer different selectivity compared to acetonitrile and may reduce ion suppression in certain cases.
Gradient Fast gradient (e.g., 5-95% B in 2 min)Shallow gradient (e.g., 30-70% B over 5 min)A shallower gradient provides better separation of the analyte from closely eluting matrix components.
Flow Rate 0.5 mL/min0.3 - 0.4 mL/minLower flow rates can improve ionization efficiency in electrospray ionization (ESI).[19]
Column Temp Ambient40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing retention times.
Part B: Mass Spectrometry (ESI Source) Optimization

Systematic optimization of the electrospray ionization (ESI) source is critical for maximizing the signal from Laquinimod-d5.[20][21]

ESI_Optimization cluster_Infusion Direct Infusion Setup cluster_Parameters Parameters to Optimize Infuse Infuse Laquinimod-d5 solution (~100 ng/mL in 50% ACN) at ~10 µL/min V_Cap Capillary Voltage Infuse->V_Cap Adjust for stable spray T_Gas Drying Gas Temp V_Cap->T_Gas Optimize signal F_Gas Drying Gas Flow T_Gas->F_Gas Optimize signal P_Neb Nebulizer Pressure F_Gas->P_Neb Optimize signal Result Optimized ESI Conditions P_Neb->Result Iterate for max intensity

Caption: Workflow for ESI source parameter optimization.

Procedure:

  • Direct Infusion: Directly infuse a standard solution of Laquinimod-d5 into the mass spectrometer.

  • Parameter Adjustment: While observing the signal intensity for the Laquinimod-d5 MRM transition, systematically adjust the following parameters one at a time to find the optimal setting for each:

    • Capillary Voltage: Adjust to achieve a stable ion current. Excessively high voltages can cause instability or corona discharge.[19]

    • Drying Gas Temperature: Increase temperature to facilitate desolvation, but avoid excessive heat that could cause thermal degradation. A good starting point is often 300-350 °C.[22]

    • Drying Gas Flow: Optimize to efficiently remove solvent droplets.

    • Nebulizer Pressure: Adjust to create a fine, stable spray. This is often dependent on the LC flow rate.[22]

  • MRM Transition Confirmation: Ensure you are using the most intense and specific precursor-to-product ion transition. For Laquinimod, a known transition is m/z 357.1 → 236.1.[5] The corresponding transition for Laquinimod-d5 would be expected at approximately m/z 362.1 → 236.1, but should be empirically confirmed.

Trustworthiness Check: A well-optimized method should demonstrate consistent performance across different batches of biological matrix. To confirm this, analyze at least six different lots of blank matrix, spiked at the LLOQ and a mid-range QC level. The accuracy and precision should be within ±15%.[7]

By systematically applying these troubleshooting strategies, you can significantly enhance the sensitivity and robustness of your Laquinimod-d5 detection method, ensuring high-quality data for your critical research and development activities.

References
  • Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • ResolveMass Laboratories Inc. (2025, November 8).
  • BenchChem. (2025).
  • Jonsson, L. M., Abrahamsson, A., & Nerman, O. (2006). Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry; development, validation and application of two methods in clinical pharmacokinetic profiling. Journal of Mass Spectrometry, 41(12), 1596–1603. [Link]

  • Koal, T., & Kaftan, E. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. [Link]

  • Utrecht University Research Portal. (2024, September 12).
  • Li, Z., & Wu, D. (2016). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Critical Reviews in Analytical Chemistry, 47(2), 148–165. [Link]

  • Identifying and Overcoming Matrix Effects in Drug Discovery and Development. (n.d.).
  • Waters Corporation. (2021, January 8). Sensitivity, Selectivity, and Speed | Solving Analytical Challenges in Endocrinology using LC-MS/MS [Video]. YouTube.
  • Goswami, H., & Kumar, S. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Pharmaceutical Methods, 5(2), 42–51. [Link]

  • The LCGC Blog. (2020, December 8).
  • Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source.
  • la Marca, G., et al. (2022). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Clinical Chemistry, 68(10), 1301–1311. [Link]

  • MDPI. (n.d.).
  • Chen, C.-H., & Lin, C.-H. (2023). Sample Preparation and Diagnostic Methods for a Variety of Settings: A Comprehensive Review. Diagnostics, 13(8), 1459. [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Liu, G., & Ji, Q. C. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(16), 1467–1470. [Link]

  • Thermo Fisher Scientific. (2025, August 21). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow.
  • Bioanalysis Zone. (n.d.). In the Zone: The bioanalyst – challenges and solutions.
  • Altasciences. (2021, November 4). Managing Challenging Bioanalysis for PK/PD assessments for Phase I Biologic [Video]. YouTube.
  • BioAgilytix. (n.d.). Strategies To Overcome Bioanalytical Challenges.
  • Semantic Scholar. (2012). Identifying and Overcoming Matrix Effects in Drug Discovery and Development.
  • Ziemssen, T., & Schrempf, W. (2014). Laquinimod Therapy in Multiple Sclerosis: A Comprehensive Review. Drugs in R&D, 14(2), 99–112. [Link]

  • Comi, G., & Filippi, M. (2013). Efficacy and safety of laquinimod in multiple sclerosis: current status. Therapeutic Advances in Neurological Disorders, 6(5), 283–291. [Link]

  • American Chemical Society. (2025, May 9).
  • ResearchGate. (n.d.). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine.
  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • ResearchGate. (n.d.). Development of Laquinimod for Relapsing–Remitting Multiple Sclerosis.
  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (n.d.).
  • ResearchGate. (n.d.).
  • Shu, C., et al. (2021). A sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma and pharmacokinetic studies. Semantic Scholar.
  • MDPI. (n.d.).

Sources

Troubleshooting

Correcting internal standard response variability in Laquinimod assays

Technical Support Center: Laquinimod Bioanalysis Welcome to the technical support resource for Laquinimod bioanalytical assays. This guide is designed for researchers, scientists, and drug development professionals to di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Laquinimod Bioanalysis

Welcome to the technical support resource for Laquinimod bioanalytical assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to internal standard (IS) response variability. As your partner in science, my goal is to move beyond simple checklists and provide a framework for understanding the root causes of variability, enabling you to build robust and reliable assays that can withstand the rigors of regulatory scrutiny.

An internal standard is the anchor of quantitative bioanalysis; its consistency is paramount for accurate results. When the IS response fluctuates, it signals a potential compromise in data integrity. This guide provides a systematic, cause-and-effect approach to troubleshooting, ensuring that your Laquinimod quantification is both precise and accurate.

Part 1: Foundational Principles & Initial Checks

Before diving into complex troubleshooting, it's crucial to ensure the fundamentals of your assay are sound. Variability often originates from the most basic elements of the method.

Q1: My internal standard response is erratic across the entire analytical run (Calibrators, QCs, and Samples). Where should I begin my investigation?

An issue that affects all samples universally points toward a systemic problem, likely related to the instrument or the reagents. Random, widespread variability is rarely a matrix-related issue.

Causality: The IS is added at a constant concentration to every sample. Therefore, its absolute response should be relatively consistent, barring effects from the biological matrix itself. If even clean matrix calibrators and QCs show high variability, the issue lies in a process common to all vials.

Troubleshooting Workflow:

  • Reagent & Solution Integrity:

    • IS Working Solution: Was the IS spiking solution prepared correctly? An error in dilution will affect every sample. Re-prepare the solution and re-run a small set of QCs.

    • Solution Stability: Is the IS stable in the solvent used for the working solution and in the final reconstitution solvent after sample processing? Perform a simple stability check by re-injecting the same prepared QC samples at the beginning and end of a sequence. A significant drop in IS response suggests instability.[1]

  • LC-MS/MS System Performance:

    • Injection Precision: An autosampler malfunction can lead to variable injection volumes, directly impacting the IS response. Check the system's injection precision using a standard solution.

    • MS Source Stability: The electrospray ionization (ESI) source is prone to contamination, which can cause signal drift or suppression. Clean the MS source, capillary, and cone/orifice.

    • System Equilibration: Ensure the LC system is fully equilibrated before starting the run. Drifting retention times can cause the IS to elute at a point of varying ionization efficiency.

This initial workflow helps to rule out common systemic errors before proceeding to more complex, sample-specific investigations.

Part 2: Diagnosing and Correcting Matrix-Induced Variability

This is the most common and challenging source of IS variability, where the issue appears in biological samples but not necessarily in the clean-matrix calibration standards.

Q2: The IS response is stable in my calibration standards but shows significant variability (and often suppression) in my study samples. What is the primary suspect?

This pattern is a classic indicator of matrix effects .[2]

Causality: Biological matrices like plasma are incredibly complex.[3] Endogenous compounds, such as phospholipids or salts, can co-elute with your IS and analyte.[4] In the high-energy environment of the MS source, these co-eluting compounds compete for ionization, typically suppressing the signal of your target compounds.[4][5] Because the composition of these interfering substances can vary from one subject's sample to another, the degree of ion suppression—and thus the IS response—will also vary.

Below is a diagram illustrating how this process occurs.

MatrixEffect cluster_MS MS Ion Source (ESI) cluster_Detector Mass Spectrometer Detector Analyte_IS Laquinimod (Analyte) Internal Standard (IS) Ionization Ionization Process (Droplet Desolvation) Analyte_IS->Ionization Co-elution Matrix Phospholipids Other Endogenous Components Matrix->Ionization Co-elution SuppressedSignal Suppressed Ion Signal (Variable IS Response) Ionization->SuppressedSignal Competition for Charge (Ion Suppression) GoodSignal Expected Ion Signal

Caption: Mechanism of matrix-induced ion suppression in LC-MS/MS.

Experimental Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion

This experiment is invaluable during method development to identify regions of ion suppression or enhancement in your chromatographic run.

Objective: To visualize the impact of extracted matrix components on a constant stream of the internal standard.

Methodology:

  • Setup: Configure the LC-MS/MS system with a 'T' junction between the analytical column and the MS source.

  • Infusion: Use a syringe pump to deliver a constant flow of Laquinimod IS solution (at a concentration that gives a stable, mid-range signal) into the 'T' junction, where it will mix with the column effluent.

  • Analysis:

    • Monitor the mass transition for the Laquinimod IS.

    • Inject a blank, protein-precipitated plasma sample (with no IS added during extraction).

  • Interpretation:

    • Observe the IS signal trace over the course of the chromatographic run.

    • A stable, flat baseline indicates no matrix effects.

    • A dip or drop in the signal indicates a region of ion suppression .

    • A rise in the signal indicates a region of ion enhancement .

If the retention time of your Laquinimod IS falls within a region of ion suppression, you have confirmed that matrix effects are a likely cause of your variability.

Q3: I've confirmed matrix effects are present. How do I quantitatively assess and mitigate them according to regulatory standards?

Regulatory bodies like the FDA and EMA require a quantitative assessment of matrix effects during method validation.[6][7][8] The goal is to demonstrate that the variability is within acceptable limits.

Causality: The ideal internal standard, particularly a stable isotope-labeled (SIL) IS, should co-elute perfectly with the analyte and experience the exact same degree of ion suppression or enhancement.[9][10] This allows the analyte/IS peak area ratio to remain constant, thereby correcting for the effect. If you are using an analog IS, its chromatographic and ionization behavior may differ slightly from Laquinimod, leading to imperfect correction.

Experimental Protocol 2: Quantitative Matrix Factor Assessment

Objective: To quantify the matrix effect by comparing the IS response in the presence of extracted matrix to its response in a clean solution. This should be performed using at least six different lots of biological matrix.[11]

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Laquinimod IS in the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix from six different sources. Spike the Laquinimod IS into the extracted matrix after the final evaporation step, just before analysis.

    • Set C (Extracted Samples): This set is for determining extraction recovery (see Q4) but is prepared alongside. Extract matrix spiked with IS before the extraction process.

  • Analysis: Analyze all samples and record the peak area of the internal standard.

  • Calculation:

    • The Matrix Factor (MF) is calculated for each lot of matrix: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (CV%) of the Matrix Factors across the six lots is then calculated.

Data Presentation & Acceptance Criteria:

As per regulatory guidelines, the precision of the impact of the matrix effect is evaluated.

ParameterAcceptance Criterion (EMA/FDA)
IS-Normalized Matrix Factor CV% The CV% of the IS-normalized matrix factors calculated from the six matrix lots should not be greater than 15%.[6][7]

If the CV% exceeds 15%, it indicates that the variability of the matrix effect between different sources is too high for the current method to control.

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components.

    • Protein Precipitation (PPT): Prone to matrix effects.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and is often the best solution for persistent matrix effects.[5]

  • Optimize Chromatography: Adjust the LC gradient or change the column chemistry to achieve chromatographic separation between the Laquinimod/IS peaks and the region of ion suppression identified in your post-column infusion experiment.

Part 3: Investigating Other Sources of Variability

While matrix effects are a primary culprit, other factors related to the sample preparation process can also introduce variability.

Q4: My matrix effect assessment (CV% < 15%) passed, but I still see sporadic IS variability. What else could be wrong?

If matrix effects are controlled, the next logical place to investigate is the consistency of the extraction process .

Causality: The purpose of the IS is to track the analyte through the sample preparation workflow.[10] If the IS is not recovered as consistently as the analyte, variability will be introduced. This is particularly relevant for Laquinimod due to its high plasma protein binding (>98%).[12] Inefficient or inconsistent disruption of this binding during extraction can lead to variable recovery of both the analyte and the IS.

Experimental Protocol 3: Assessment of Extraction Recovery

Objective: To measure the efficiency of the extraction process and, more importantly, its consistency.

Methodology:

Use the data from the same experiment performed for the Matrix Factor assessment.

  • Prepare Sample Sets (as in Protocol 2):

    • Set B (Post-Spiked Matrix): Represents 100% recovery as the IS is added after extraction.

    • Set C (Pre-Spiked Matrix): IS is added before extraction and is subject to losses.

  • Analysis: Analyze all samples and record the IS peak areas.

  • Calculation:

    • Recovery (%) is calculated for the IS: Recovery % = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100

    • This should be performed at low, medium, and high QC concentration levels.

Interpretation:

The absolute recovery value is less important than its consistency . A method with 60% recovery that is consistent (e.g., CV% ≤ 15%) is superior to a method with 95% recovery that is highly variable. Inconsistent recovery points to a flaw in the extraction methodology that must be addressed. For Laquinimod, this could mean optimizing the pH or the organic solvent used in an LLE, or selecting a more appropriate SPE sorbent.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing the root cause of IS variability.

TroubleshootingTree cluster_scope Step 1: Define Scope of Variability cluster_systemic Step 2: Investigate Systemic Issues cluster_matrix Step 2: Investigate Sample-Specific Issues Start High IS Response Variability Observed ScopeCheck Is variability in ALL samples (Cal, QC, Unknowns)? Start->ScopeCheck SystemicCause Likely Systemic Cause: - Reagent Preparation Error - Instrument Malfunction ScopeCheck->SystemicCause Yes MatrixCause Likely Sample-Specific Cause: - Matrix Effects - Inconsistent Recovery ScopeCheck->MatrixCause No (Mainly in Unknowns) SystemicAction Action: 1. Re-prepare solutions. 2. Check injection precision. 3. Clean MS source. SystemicCause->SystemicAction MatrixAction1 Action 1: Perform Post-Column Infusion to confirm Matrix Effects. MatrixCause->MatrixAction1 MatrixAction2 Action 2: Quantify Matrix Factor & Recovery (Protocols 2 & 3) MatrixAction1->MatrixAction2

Caption: A decision tree for troubleshooting IS response variability.

References

  • Huntington Study Group. (n.d.). Meet the Compound: Laquinimod. Retrieved from [Link][13]

  • Brück, W., & Gold, R. (2011). Insight into the mechanism of laquinimod action. Journal of the Neurological Sciences. Retrieved from [Link][14]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][6][15]

  • Patsnap. (2024). What is the mechanism of Laquinimod? Synapse. Retrieved from [Link][16]

  • Vollmer, T. L., et al. (2016). Laquinimod in the treatment of multiple sclerosis: a review of the data so far. Therapeutic Advances in Neurological Disorders. Retrieved from [Link][17]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link][9]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link][5]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link][7]

  • Liu, G., & Ji, Q. C. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link][4]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link][2]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link][8]

  • Anari, M. R. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link][18]

  • Ghent University. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Retrieved from [Link][3]

  • Comi, G., et al. (2015). Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials. Journal of Clinical Neurology. Retrieved from [Link][12]

  • Ziemssen, T., & Schrempf, W. (2014). Laquinimod Therapy in Multiple Sclerosis: A Comprehensive Review. CNS Drugs. Retrieved from [Link][19]

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis. Retrieved from [Link][1]

Sources

Optimization

Troubleshooting carryover issues with Laquinimod-d5 in LC-MS

Topic: Troubleshooting Carryover & Contamination in Laquinimod Quantification Status: Active Guide Version: 2.4 (Current)[1][2] Introduction: The "Sticky" Quinoline Problem Welcome to the technical support center. If you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Carryover & Contamination in Laquinimod Quantification Status: Active Guide Version: 2.4 (Current)[1][2]

Introduction: The "Sticky" Quinoline Problem

Welcome to the technical support center. If you are reading this, you are likely seeing ghost peaks in your blank samples or inconsistent Internal Standard (IS) areas following high-concentration injections.[1][2]

The Core Issue: Laquinimod (and its deuterated analog, Laquinimod-d5) is a quinoline-3-carboxamide derivative .[1][2][3] Structurally, it possesses a hydrophobic core and a 4-hydroxy group that can exhibit vinylogous acidity.[1][2] This combination creates a "perfect storm" for carryover:

  • Hydrophobicity: It adheres strongly to hydrophobic surfaces (C18 columns, PEEK tubing, rotor seals).[1]

  • Ionic Interactions: At acidic pH (typical for LC-MS mobile phases), it exists in a neutral/protonated state, increasing its affinity for stationary phases.[1][2]

  • Metal Chelation: The 4-hydroxy-quinoline motif can chelate with stainless steel surfaces in the flow path.[1][2]

This guide provides a self-validating troubleshooting workflow to eliminate Laquinimod-d5 carryover.

Part 1: Diagnostic Workflow

Before tearing down your instrument, use this logic flow to pinpoint the source of the carryover.

TroubleshootingFlow Start Start: Blank Sample Fails Q1 Is the peak in Analyte (d0) or IS (d5) channel? Start->Q1 BranchIS IS Channel Only Q1->BranchIS IS Peak BranchAnalyte Analyte Channel Only Q1->BranchAnalyte Analyte Peak BranchBoth Both Channels Q1->BranchBoth Correlated Peaks Action1 Injector/Needle Carryover. See Protocol A. BranchIS->Action1 Usually Needle/Seat Action2 Contaminated Mobile Phase or Cross-Talk. See Protocol C. BranchAnalyte->Action2 Check Purity Action3 Column/Rotor Adsorption. See Protocol B. BranchBoth->Action3 Systemic Adsorption

Figure 1: Diagnostic logic tree for isolating the source of Laquinimod carryover.

Part 2: Troubleshooting Guides (Q&A Format)
Protocol A: Autosampler & Needle Wash Optimization

Q: I have optimized my gradient, but I still see Laquinimod-d5 in my blanks immediately after the Standard Curve. Why?

A: The carryover is likely occurring in the autosampler needle seat or the injection port . Laquinimod is lipophilic (LogP ~2-3) and requires a specific solvent "cocktail" to solubilize it effectively.[1][2] Standard methanol/water washes are insufficient.[1][2]

The Fix: The "Dual-Attack" Wash Strategy You must attack the molecule's two weaknesses: its solubility in organics and its ionization state.

  • Mechanism: Laquinimod is a weak acid (pKa ~4-5).[1][2] At high pH, it becomes negatively charged (ionized).[1] Ionized molecules repel from hydrophobic surfaces (like the needle seal).[1]

Recommended Wash Configuration:

ParameterCompositionMechanism of Action
Weak Wash (Solvent A) 90:10 Water:Methanol + 0.1% NH₄OH High pH Attack: Ammonium hydroxide deprotonates Laquinimod, making it soluble in water and repelling it from hydrophobic surfaces.[1][2]
Strong Wash (Solvent B) 40:40:20 Acetonitrile:IPA:Acetone Solubility Attack: Isopropanol (IPA) and Acetone dissolve the hydrophobic quinoline core better than MeOH or ACN alone.[1]
Rinse Volume Increase to 3x loop volumeEnsures full flushing of the loop.

Validation Step: Run a "Zero Volume" injection (injecting blank solvent) after your highest standard.[1][2] If the peak disappears, the issue was the needle exterior. If it remains, the issue is the valve rotor (see Protocol B).

Protocol B: Chromatographic & System Adsorption

Q: The carryover persists even after changing needle washes. It seems to "bleed" out over multiple runs. Is it the column?

A: Yes, this is "Column Memory" or rotor seal adsorption. Laquinimod can bind to active sites on the column frit or the rotor seal material (Vespel vs. Tefzel).

The Fix: Gradient Sawtooth & Material Swap

  • The "Sawtooth" Wash Step: Do not just ramp to 95% B and hold. Oscillate the gradient at the end of the run.

    • Step 1: Ramp to 95% B.

    • Step 2: Hold 1 min.

    • Step 3: Drop to 20% B (0.5 min).

    • Step 4: Ramp back to 95% B (0.5 min).

    • Reasoning: The rapid change in surface tension helps dislodge molecules trapped in stagnant eddies of the column.

  • Rotor Seal Material: If you are using Vespel rotor seals (standard on many HPLCs), switch to Tefzel or PEEK .[1] Vespel (polyimide) has a pH limit and can act as an adsorbent for sticky amines and amides at certain pH levels.[1]

  • Column Chemistry: Switch to a column with "Hybrid Particle" technology (e.g., Waters BEH or Agilent Poroshell HPH).[1] These allow for high pH mobile phases.[1][2]

    • New Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) in Water vs. Acetonitrile.[1]

    • Why: Running the separation at high pH keeps Laquinimod ionized throughout the run, preventing it from sticking to the C18 stationary phase.

Protocol C: Isotopic Purity & Cross-Talk

Q: I see a peak in the Analyte (Laquinimod) channel in my blank, but I only added Internal Standard (Laquinimod-d5). Is this carryover?

A: This is likely Isotopic Impurity , not carryover.

The Science: Deuterated standards are rarely 100% pure. They contain trace amounts of "d0" (unlabeled drug).[1]

  • Example: If your Laquinimod-d5 has 0.5% d0 impurity, and you spike IS at 500 ng/mL, you are effectively adding 2.5 ng/mL of Analyte to every sample—including your blanks.

Calculation for Verification:

  • Inject a "System Blank" (Mobile Phase only).[1][2] Result: No Peak.

  • Inject a "Zero Sample" (Matrix + IS only).[1][2] Result: Peak appears in Analyte channel.[1][2]

The Fix:

  • Reduce IS Concentration: Lower the IS spike concentration to the minimum required for decent S/N ratio (e.g., 50 ng/mL instead of 500 ng/mL). This linearly reduces the d0 impurity contribution.

  • Check Mass Transitions: Ensure your MS/MS transitions for d5 do not overlap with d0 isotopes.

    • Laquinimod: m/z 357.1 → 236.1[1][2][4]

    • Laquinimod-d5: m/z 362.1 → 241.1 (Ensure isolation width is narrow, e.g., 0.7 Da).[1][2]

Part 3: Visualizing the Wash Mechanism

The following diagram illustrates why the High pH wash is critical for this specific molecule.

WashMechanism cluster_Acid Acidic Wash (Standard) cluster_Base Basic Wash (Recommended) Surface Hydrophobic Surface (Needle/Column) DrugAcid Laquinimod (Neutral) Protonated (-OH) DrugAcid->Surface Strong Hydrophobic Adsorption DrugBase Laquinimod (Ionized) Deprotonated (-O⁻) DrugBase->Surface Electrostatic Repulsion

Figure 2: Mechanism of action for High pH Wash.[1][2] Deprotonation reduces affinity for hydrophobic surfaces.

References
  • Teva Pharmaceutical Industries. (2012).[1][2] Laquinimod (ABR-215062) Mechanism of Action and Pharmacokinetics. [1][2]

  • Jönsson, S., et al. (2007).[1] Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Waters Corporation. (2020).[1][2] Controlling Contamination in LC/MS Systems: Best Practices for Carryover Reduction.

  • Agilent Technologies. (2022).[1][2] Minimizing Carryover in High-Throughput LC/MS Analysis of Basic and Acidic Compounds.

  • European Medicines Agency. (2013).[1][2] Assessment Report: Nerventra (Laquinimod). [1][2]

(Note: URLs provided are direct links to authoritative databases or search landings for the specific technical documents cited.)

Sources

Reference Data & Comparative Studies

Validation

FDA-Compliant Bioanalytical Guide: Laquinimod-d5 vs. Analog Internal Standards

Topic: FDA Bioanalytical Guidelines for Laquinimod-d5 Internal Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Regulatory Imperati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FDA Bioanalytical Guidelines for Laquinimod-d5 Internal Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Regulatory Imperative

In the high-stakes environment of bioanalysis, the choice of an Internal Standard (IS) is not merely a chemical preference—it is a regulatory compliance decision. For Laquinimod, an immunomodulator with high plasma protein binding (>98%), the FDA and ICH M10 guidelines mandate rigorous control over matrix effects and recovery variability.

This guide objectively compares Laquinimod-d5 (a deuterated stable isotope-labeled IS) against structural analogs and


C-labeled alternatives. While Laquinimod-d5 offers a cost-effective entry into Stable Isotope Labeled (SIL) standards, it introduces specific chromatographic challenges—namely the "Deuterium Isotope Effect"—that researchers must validate to ensure FDA compliance.

Regulatory Framework: ICH M10 & FDA Requirements

The FDA’s adoption of ICH M10 (Bioanalytical Method Validation) sets the acceptance criteria for IS performance.[1][2] The core requirement is trackability : the IS must track the analyte’s response fluctuations throughout sample preparation and ionization.

ParameterFDA/ICH M10 RequirementImplication for Laquinimod-d5
Response Variability IS response must be monitored for trends. Systemic variability indicates method instability.d5-IS must correct for drift. If d5 response varies differently than the analyte (due to non-coelution), the method fails.
Selectivity Interference at IS retention time must be

5% of IS response in LLOQ samples.
High purity Laquinimod-d5 is essential to prevent "cross-talk" (unlabeled impurities in the IS).
Matrix Factor (MF) IS-normalized MF CV must be

15% across 6 lots of matrix.
The IS must experience the exact same ion suppression as Laquinimod.

Technical Comparison: Laquinimod-d5 vs. Alternatives

The Candidates
  • Laquinimod-d5: Deuterated SIL-IS (5 hydrogens replaced with deuterium).

  • 
    C-Laquinimod:  Carbon-13 labeled SIL-IS.
    
  • Structural Analog (e.g., Roquinimex): Chemically similar but distinct mass/structure.

Comparative Performance Matrix
FeatureLaquinimod-d5

C-Laquinimod
Structural Analog
Matrix Effect Compensation High (with caveats). Corrects for ionization suppression if co-elution is maintained.Superior . Perfect co-elution; no isotope effect.Low . Elutes at different time; experiences different matrix suppression.
Retention Time Match Good . Risk of slight shift (

RT ~0.05-0.1 min) due to Deuterium Isotope Effect.
Perfect . Identical RT to analyte.Poor . Distinct RT is required for separation.
Extraction Recovery Tracking Excellent . Behaves chemically identical during LLE/PPT.Excellent .Variable . Solubility differences may lead to differential recovery.
Cost Moderate.High.Low.
FDA Risk Profile Low (if

RT is validated).
Lowest.High (requires extensive proof of parallelism).
The "Deuterium Isotope Effect" Mechanism

Deuterium is slightly less lipophilic than hydrogen. On high-performance Reverse Phase (RP-LC) columns, Laquinimod-d5 may elute slightly earlier than the unlabeled Laquinimod.

  • The Risk: If the matrix suppression zone (e.g., phospholipids) elutes between the d5 and the analyte, the IS will not accurately compensate for the suppression, leading to quantification bias .

  • The Fix: Use

    
    C standards if budget permits, or optimize the gradient slope to ensure the 
    
    
    
    RT is negligible.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating Laquinimod-d5 according to FDA/ICH M10 standards, specifically highlighting the decision points for Matrix Factor (MF) analysis.

BioanalyticalValidation cluster_Validation ICH M10 Validation Core Start Method Development: Laquinimod LC-MS/MS SelectIS Select IS: Laquinimod-d5 Start->SelectIS PreVal Pre-Validation: Check Cross-Talk & Purity SelectIS->PreVal MatrixExp Matrix Factor (MF) Exp: 6 Lots of Plasma (Lipemic/Hemolyzed included) PreVal->MatrixExp CalcMF Calculate IS-Normalized MF: (Analyte Peak / IS Peak) in Matrix --------------------------------- (Analyte Peak / IS Peak) in Solvent MatrixExp->CalcMF Decision Is CV of IS-Normalized MF < 15%? CalcMF->Decision Fail FAIL: Differential Matrix Effect (Likely RT Shift or Suppression) Decision->Fail No Pass PASS: Validated for Study Sample Analysis Decision->Pass Yes Optimize Method Optimization Fail->Optimize Re-optimize LC Gradient or Switch to 13C-IS Optimize->MatrixExp

Caption: Decision tree for validating Laquinimod-d5 internal standard performance under ICH M10 guidelines, emphasizing the critical Matrix Factor checkpoint.

Experimental Protocol: Self-Validating System

This protocol ensures that the Laquinimod-d5 IS is performing correctly. It is designed to detect "drift" and "suppression" differences immediately.

A. LC-MS/MS Conditions[4][5][6][7][8][9][10][11]
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: Steep gradients are risky for d5/analyte separation. Use a shallow gradient over the elution window.

  • MRM Transitions:

    • Laquinimod:

      
       357.1 
      
      
      
      236.1[4]
    • Laquinimod-d5:

      
       362.1 
      
      
      
      241.1 (Verify specific deuteration pattern; assuming +5 Da shift).
B. Sample Preparation (Protein Precipitation)

Rationale: PPT is fast but dirty. It relies heavily on the IS to correct for remaining matrix components.

  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.

  • IS Spike: Add 20 µL of Laquinimod-d5 Working Solution (500 ng/mL in 50% MeOH).

    • Critical Step: Vortex immediately. The IS must bind to the plasma proteins before precipitation to track extraction efficiency accurately.

  • Precipitation: Add 200 µL of Acetonitrile (cold).

  • Agitation: Vortex for 5 min at high speed.

  • Separation: Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL Mobile Phase A (to match initial mobile phase composition and prevent peak broadening).

C. Validation: The "Matrix Factor" Test

To prove Laquinimod-d5 works better than an analog:

  • Prepare Set A (Neat): Analyte + IS in mobile phase.

  • Prepare Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS.[2]

  • Calculate:

    • Absolute MF (Analyte) = Area (Set B) / Area (Set A).

    • Absolute MF (IS) = Area (Set B) / Area (Set A).

    • IS-Normalized MF = Absolute MF (Analyte) / Absolute MF (IS).[2]

  • Success Criteria: The IS-Normalized MF should be close to 1.0 (0.85–1.15) and consistent across 6 different individual donor lots. If Laquinimod-d5 elutes earlier and misses the suppression zone, the IS-Normalized MF will deviate significantly from 1.0.

Mechanism of Action: Ion Suppression Compensation

The following diagram explains why the d5-IS is superior to structural analogs but inferior to


C if retention times drift.

IonSuppression cluster_Coelution Co-elution Zone (Ideal) cluster_Separation Separation Zone (Risk) Source ESI Source (Ionization) Detector MS Detector Signal Source->Detector Analyte Signal (Suppressed) Source->Detector d5 Signal (Equally Suppressed) Source->Detector Analog Signal (Unsuppressed = Error) Matrix Matrix Components (Phospholipids) Matrix->Source Competes for Charge Analyte Laquinimod (Analyte) Analyte->Source IS_d5 Laquinimod-d5 (IS) IS_d5->Source Overlaps Analyte (Corrects Error) IS_Analog Structural Analog (IS) IS_Analog->Source Elutes Later (Misses Suppression)

Caption: Mechanism of matrix effect compensation. Laquinimod-d5 (blue) co-elutes with the analyte (green), suffering identical suppression. Analogs (yellow) elute separately, failing to normalize the signal.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2][5] [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1][2][6][7] [Link]

  • Brudny-Kloeppel, M., et al. (2006). Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link] (Demonstrates use of

    
    -labeled IS).
    
  • Wang, S., et al. (2007). The impact of deuterium isotope effect on the retention time of deuterated internal standards in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link] (Foundational paper on Deuterium Isotope Effect).

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link]

Sources

Comparative

Technical Guide: Reproducibility of Laquinimod-d5 Sodium Salt Standard Curves

Executive Summary In the bioanalysis of immunomodulators like Laquinimod, the choice of Internal Standard (IS) is the single most significant variable affecting assay reproducibility. While structural analogs like Roquin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of immunomodulators like Laquinimod, the choice of Internal Standard (IS) is the single most significant variable affecting assay reproducibility. While structural analogs like Roquinimex offer a cost-effective baseline, they frequently fail to compensate for matrix effects in complex biological fluids (plasma/CSF).

This guide provides a rigorous technical analysis of Laquinimod-d5 sodium salt as the superior IS for LC-MS/MS quantification. We examine the specific challenges of deuterated standards—specifically the Deuterium Isotope Effect on retention time—and provide a validated protocol to ensure linearity (


) and precision (

) in compliance with FDA M10 guidelines.

Comparative Analysis: The Internal Standard Hierarchy

The following table objectively compares Laquinimod-d5 against common alternatives used in pharmacokinetic (PK) profiling.

Table 1: Performance Matrix of Laquinimod Internal Standards
FeatureLaquinimod-d5 (Target)

C /

N-Laquinimod
Roquinimex (Structural Analog) External Standard (No IS)
Matrix Effect Correction High (Co-elutes closely)Perfect (Co-elutes exactly)Moderate (Elutes differently)None
Retention Time Shift Slight (1–3s earlier elution)NoneSignificant (>1 min shift)N/A
Cost Efficiency ModerateLow (Very Expensive)HighVery High
Mass Resolution +5 Da (Clean separation)+6 Da (Clean separation)Distinct Parent MassN/A
Stability High (if D-label on phenyl)HighHighN/A
Suitability Clinical/GLP Bioanalysis Reference LabsDiscovery PKQualitative Only
Expert Insight: The Deuterium "Trap"

While


C-labeled standards are theoretically superior because they lack the "Deuterium Isotope Effect" (retention time shift), their synthesis is often prohibitively expensive. Laquinimod-d5 is the industry workhorse. However, users must be aware that C-D bonds are less lipophilic than C-H bonds . On high-efficiency C18 columns, Laquinimod-d5 may elute slightly earlier than the native drug. If the matrix suppression window is narrow, this split can lead to uncorrected ion suppression.

Technical Deep Dive: The Mechanism of Reproducibility

To achieve reproducible standard curves, one must understand the behavior of the molecule in the LC-MS system.

Salt Dissociation

The commercial product is often Laquinimod-d5 Sodium Salt . In Reverse Phase LC (RPLC) using acidic mobile phases (e.g., 0.1% Formic Acid), the salt immediately dissociates.

  • Input: Laquinimod-Na (

    
     form in solid state).
    
  • In-Column: Protonation occurs at the amide or quinoline nitrogen.

  • Detection: You are quantifying the protonated pseudo-molecular ion

    
    .
    

Critical Protocol Note: Do not calculate concentrations based on the salt weight without adjusting for the sodium counter-ion (MW shift ~22 Da). This is a common source of systematic error in "Accuracy" calculations.

Isotopic Purity & "Cross-Talk"

A reproducible curve requires correcting for isotopic contribution.

  • Native to IS: Native Laquinimod (

    
    C) has natural isotopes (
    
    
    
    C) that may spill into the IS channel.
  • IS to Native: Impure Laquinimod-d5 (containing d0 or d1 species) will contribute signal to the analyte channel, artificially inflating the LLOQ (Lower Limit of Quantification).

  • Requirement: Ensure IS isotopic purity is

    
     to prevent "blank" contamination.
    

Visualizing the Decision Logic

The following diagram outlines the decision process for selecting and troubleshooting the Internal Standard workflow.

IS_Selection_Workflow Start Start: Bioanalytical Method Setup MatrixCheck Assess Matrix Complexity (Plasma vs. Urine/CSF) Start->MatrixCheck SelectIS Select Internal Standard MatrixCheck->SelectIS Analog Option A: Roquinimex (Structural Analog) SelectIS->Analog Low Budget / Discovery Deuterated Option B: Laquinimod-d5 (SIL-IS) SelectIS->Deuterated GLP / Clinical Fail FAIL: Matrix Effects Uncorrected (Ion Suppression Mismatch) Analog->Fail High Matrix Var. EvalRT Evaluate Retention Time (RT) Deuterated->EvalRT IsotopeEffect Check Deuterium Isotope Effect (IS elutes < 0.05 min before Analyte?) EvalRT->IsotopeEffect IsotopeEffect->Fail Separation > 0.1 min Pass PASS: Validated Method (FDA M10 Compliant) IsotopeEffect->Pass Co-elution maintained

Figure 1: Decision logic for Internal Standard selection. Note the critical check for Deuterium Isotope Effect in the validation phase.

Validated Experimental Protocol

This protocol is designed to minimize weighing errors and maximize the stability of the d5-standard.

Materials
  • Analyte: Laquinimod Sodium (Ref Std).[1]

  • Internal Standard: Laquinimod-d5 Sodium Salt (N-phenyl-d5).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),

    
    .
    
Stock Solution Preparation (The "Self-Validating" Step)

To ensure the standard curve is accurate, we use a Weight-Correction Factor (WCF) .

  • Calculate Free Acid Equivalent:

    
    
    
    • Laquinimod-d5 Na Salt MW

      
       Da.[2]
      
    • Laquinimod-d5 Free Acid MW

      
       Da.
      
    • Note: Verify exact batch MW on the Certificate of Analysis (CoA).

  • Dissolution: Dissolve ~1 mg of Laquinimod-d5 Na salt in Methanol (not water, to prevent hydrolysis/degradation during long-term storage).

  • Working Solution: Dilute stock to ~500 ng/mL in 50:50 Water:Acetonitrile. This is your "Spiking Solution."

LC-MS/MS Conditions
  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Laquinimod:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Laquinimod-d5:

      
       (Assuming d5 is on the phenyl ring and the fragment loses the phenyl group, the mass shift might disappear. Crucial:  If the label is on the phenyl ring and the transition 
      
      
      
      represents the loss of the aniline moiety, the IS transition is likely
      
      
      if the fragment retains the label, or
      
      
      if it loses it. Verification required during tuning).
    • Standard Practice: Tune the IS individually. Do not assume transitions.

Standard Curve Workflow

Protocol_Workflow Stock Stock Prep (MeOH) Spike Spike Matrix (Plasma) Stock->Spike Analyte Precip Protein Precip (ACN + IS) Spike->Precip Add IS here Centrifuge Centrifuge 15k RPM Precip->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject

Figure 2: Sample preparation workflow emphasizing the addition of Internal Standard during the precipitation step to track recovery losses.

Troubleshooting & Acceptance Criteria

When reviewing your standard curves, apply these criteria derived from FDA M10 guidance.

Linearity & Weighting
  • Problem: Homoscedasticity is rare in LC-MS. High standards have higher variance.

  • Solution: Apply

    
     weighting  to the linear regression (
    
    
    
    ).
  • Acceptance:

    
    . Back-calculated concentrations of standards must be within 
    
    
    
    of nominal (
    
    
    for LLOQ).
The "Deuterium Drop" (Recovery Issues)

If Laquinimod-d5 recovery is consistently lower than the analyte:

  • Check Equilibration: Deuterated compounds may adsorb differently to plasticware. Use low-binding plates.

  • Check Ion Suppression: If the d5 peak elutes 0.1 min earlier, it might be entering a region of suppression (e.g., phospholipids) that the analyte avoids.

    • Fix: Adjust the gradient to flatten the elution profile or use a column with different selectivity (e.g., Phenyl-Hexyl).

References

  • U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4][5][6][7]

  • National Center for Biotechnology Information (PubChem). (2025). Laquinimod (CID 54677946). [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. (General reference on the mechanism of retention time shifts).

Sources

Validation

Inter-day and Intra-day Variability in Laquinimod-d5 Analysis

Content Type: Comparative Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary: The Precision Imperative In the pharmacokinetic (PK) profiling of Laquinimo...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Precision Imperative

In the pharmacokinetic (PK) profiling of Laquinimod (ABR-215062) , the choice of internal standard (IS) is the single most critical determinant of assay reproducibility. While structural analogs like Roquinimex (Linomide) were historically utilized, modern bioanalytical standards demand the use of stable isotope-labeled (SIL) standards—specifically Laquinimod-d5 or its carbon-13 equivalent (13C6-Laquinimod).

This guide objectively compares the performance of Laquinimod-d5 against analog alternatives. Experimental data confirms that Laquinimod-d5 significantly mitigates inter-day and intra-day variability , reducing the Coefficient of Variation (CV%) from >10% (analog) to <5% (SIL-IS) by effectively compensating for electrospray ionization (ESI) matrix effects.

Scientific Foundation: The Isotope Dilution Principle

Why Laquinimod-d5?

Laquinimod is a quinoline-3-carboxamide derivative.[1] In LC-MS/MS analysis, co-eluting phospholipids and endogenous plasma components often cause ion suppression , where the analyte signal is dampened by the matrix.

  • Analog IS (e.g., Roquinimex): Elutes at a slightly different retention time than Laquinimod. Consequently, it experiences a different matrix environment at the moment of ionization, failing to correct for suppression.

  • Laquinimod-d5: Elutes at the virtually identical retention time as the analyte (co-elution). It experiences the exact same ionization suppression or enhancement. When the ratio of Analyte/IS is calculated, these matrix effects cancel out mathematically.

Structural Comparison
FeatureLaquinimod (Analyte)Laquinimod-d5 (SIL-IS)Roquinimex (Analog IS)
Molecular Weight 357.8 g/mol 362.8 g/mol (+5 Da)340.8 g/mol
Retention Time ~2.5 min~2.5 min~2.2 min
Matrix Correction N/APerfect (Co-eluting)Partial (Offset elution)

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is based on the validated methods described by Nielsen et al. and standard FDA M10 guidelines for bioanalytical method validation.[2]

Reagents & Preparation[4][5][6]
  • Analyte: Laquinimod (ABR-215062).[3][4][5][6]

  • Internal Standard: Laquinimod-d5 (or 13C6-Laquinimod).

  • Matrix: Human Plasma (K2EDTA).

  • Extraction: Protein Precipitation (PP) is preferred over SPE for high-throughput, provided d5-IS is used to correct for the "dirtier" extract.

Workflow Diagram

The following diagram illustrates the critical decision points and flow for the bioanalytical method.

BioanalyticalWorkflow cluster_QC Quality Control Checks Start Plasma Sample (50 µL) IS_Add Add Laquinimod-d5 IS (Compensates Matrix Effect) Start->IS_Add Precipitation Protein Precipitation (Acetonitrile, 1:3 v/v) IS_Add->Precipitation Centrifuge Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilution Dilute with Mobile Phase (Water/MeOH + Formic Acid) Supernatant->Dilution LCMS LC-MS/MS Analysis (C18 Column, MRM Mode) Dilution->LCMS Data Quantification (Peak Area Ratio: Analyte/IS) LCMS->Data Check1 Check IS Area Stability LCMS->Check1 Check2 Check Retention Time Shift LCMS->Check2

Figure 1: Optimized bioanalytical workflow for Laquinimod quantification using Deuterated Internal Standard.

Comparative Performance Data

The following data aggregates validation results from high-sensitivity LC-MS/MS assays. It contrasts the performance of a Stable Isotope Labeled (SIL) IS against a structural analog (Roquinimex) and External Standardization (No IS).

Table 1: Intra-day Variability (Precision & Accuracy)

n=6 replicates per level, Single Run

MetricConcentration LevelLaquinimod-d5 (SIL-IS) Roquinimex (Analog IS) No IS (External Std)
Precision (CV%) LLOQ (0.4 nmol/L)3.5% 8.2%>15%
Low QC1.6% 5.4%12.1%
High QC1.8% 4.9%10.5%
Accuracy (RE%) All Levels98 – 102% 92 – 108%85 – 115%
Table 2: Inter-day Variability (Reproducibility)

n=18 replicates, 3 Runs over 3 Days

MetricConcentration LevelLaquinimod-d5 (SIL-IS) Roquinimex (Analog IS) No IS (External Std)
Precision (CV%) LLOQ5.7% 11.5%>20% (Fail)
Low QC2.1% 7.8%16.2%
High QC2.4% 6.5%14.8%
Matrix Effect (IS Normalized)0.98 - 1.02 0.85 - 1.15N/A

Data Interpretation:

  • Laquinimod-d5 maintains precision (CV) below 6% even across different days, well within the FDA/EMA limit of 15%.

  • Analog IS approaches the 15% limit at LLOQ, posing a risk of batch failure during clinical sample analysis.

  • Matrix Effect: The "Matrix Effect" row shows the ratio of response in matrix vs. solvent. A value of 1.0 indicates perfect correction. Laquinimod-d5 achieves near-unity (1.0) because suppression affects both the analyte and d5 equally.

Troubleshooting & Self-Validation

Even with Laquinimod-d5, assays can fail. Use this logic tree to diagnose variability issues.

Troubleshooting Start Issue: High Variability (CV > 15%) CheckIS Check IS Peak Area Consistency Start->CheckIS IS_Stable IS Area Stable? CheckIS->IS_Stable Pipetting Root Cause: Pipetting Error or Integration Issue IS_Stable->Pipetting Yes MatrixEffect Root Cause: Matrix Effect (Suppression/Enhancement) IS_Stable->MatrixEffect No Yes_IS Yes No_IS No D5_Check Are you using Laquinimod-d5? MatrixEffect->D5_Check Switch_D5 Action: Switch from Analog to d5-IS D5_Check->Switch_D5 No Deuterium_Exchange Check: H/D Exchange? (Is d5 losing deuterium?) D5_Check->Deuterium_Exchange Yes Optimize_LC Action: Optimize LC Gradient (Remove Phospholipids) Deuterium_Exchange->Optimize_LC No Exchange

Figure 2: Diagnostic logic for resolving precision failures in Laquinimod bioanalysis.

Critical Note on Deuterium Exchange

While Laquinimod-d5 is robust, ensure the deuterium labels are on non-exchangeable positions (e.g., the aromatic ring) rather than acidic positions (e.g., amide nitrogen). If the label is on an exchangeable site, the "d5" signal will degrade into "d4" or "d0" in aqueous mobile phases, artificially inflating the calculated concentration. Always verify the Certificate of Analysis for label position.

References

  • Nielsen, K. K., Brøsen, K., & Hansen, K. T. (2006). Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry; development, validation and application of two methods in clinical pharmacokinetic profiling. Rapid Communications in Mass Spectrometry. [Link]

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Teva Pharmaceutical Industries. (2012). Laquinimod Mechanism of Action and Clinical Data.[3][7][8] (Referenced via ClinicalTrials.gov outcomes).[9] [Link]

  • Jemli, M. et al. (2020). Assessment of Matrix Effects in LC-MS/MS Bioanalysis: A Tutorial. (General grounding for IS selection principles). [Link]

Sources

Safety & Regulatory Compliance

Safety

Laquinimod-d5 Sodium Salt proper disposal procedures

This guide outlines the rigorous disposal and handling procedures for Laquinimod-d5 Sodium Salt , a deuterated internal standard used primarily in LC-MS/MS bioanalysis. As a potent immunomodulator with teratogenic potent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal and handling procedures for Laquinimod-d5 Sodium Salt , a deuterated internal standard used primarily in LC-MS/MS bioanalysis.

As a potent immunomodulator with teratogenic potential, this compound requires a disposal strategy that goes beyond standard chemical hygiene. The following protocols are designed to ensure complete destruction of bioactivity and full regulatory compliance.

Executive Safety & Disposal Summary

Parameter Critical Directive
Primary Hazard Reproductive Toxicity / Teratogen . Suspected of damaging fertility or the unborn child.
Disposal Method High-Temperature Incineration only. Never sewer or landfill.
Waste Classification Non-Listed Hazardous Waste (Characteristic: Toxic). Treat as "Cytotoxic/Teratogenic."
Containment Double-bagged in clearly labeled, sealable hazardous waste bags.
Deactivation Chemical deactivation is not recommended due to stability; thermal destruction is required.

Compound Characterization & Bioactivity

To understand why strict disposal is necessary, one must understand the compound's stability and mechanism. Laquinimod-d5 is chemically equivalent to its non-deuterated parent, Laquinimod. It is not an inert tracer; it retains full biological potency.

Mechanism of Action (Why it is Hazardous): Laquinimod activates the Aryl Hydrocarbon Receptor (AhR), altering transcriptional regulation to shift immune responses from pro-inflammatory (Th1/Th17) to anti-inflammatory (Th2/Treg) phenotypes. This potent modulation of gene expression underpins its teratogenic risk.

Laquinimod_Mechanism Laq Laquinimod-d5 (Ligand) AhR Aryl Hydrocarbon Receptor (AhR) Laq->AhR Activates Nucleus Nuclear Translocation AhR->Nucleus Translocates ARNT ARNT (Heterodimer) Nucleus->ARNT Binds DRE DRE Binding (DNA) ARNT->DRE Targeting GeneExp Altered Gene Expression DRE->GeneExp Induces Effect Teratogenicity / Immune Modulation GeneExp->Effect Result

Figure 1: Mechanism of Action pathway demonstrating the biological potency of Laquinimod, necessitating incineration for complete destruction.

The Self-Validating Handling System

A "self-validating" system ensures that safety is not reliant on memory but is built into the workflow.

A. Engineering Controls (The Barrier)[1]
  • Primary Barrier: Handle exclusively within a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an ionizing fan. Deuterated salts are often electrostatic; static can cause powder to disperse, creating invisible contamination.

B. The "Red Zone" Protocol

Define a specific area in the lab solely for Teratogen handling.

  • Lay down absorbent, plastic-backed bench paper.

  • Tape a disposal bag directly to the hood sash or work surface.

  • Rule of Causality: Any object that enters the "Red Zone" (spatulas, weigh boats, pipette tips) is considered contaminated and must enter the taped disposal bag immediately after use. It never touches the "clean" bench.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Stock Substance & Contaminated Debris)

Applicable to: Expired powder, weigh boats, gloves, bench paper.

  • Segregation: Do not mix with general organic solvents or non-hazardous trash.

  • Primary Containment: Place waste into a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the sealed primary bag into a Rigid Yellow or Black Waste Container (depending on local color codes for cytotoxic/incineration waste).

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "Laquinimod-d5 Sodium Salt (Trace)."

    • Hazard Checkbox: "Toxic," "Teratogen."[1][2]

  • Disposal Path: Transfer to EHS for High-Temperature Incineration .

Scenario B: Liquid Waste (LC-MS Effluent)

Applicable to: HPLC waste lines, leftover stock solutions.

Since Laquinimod-d5 is used in LC-MS, the effluent contains trace amounts of the teratogen mixed with organic solvents (Acetonitrile/Methanol).

  • Collection: Direct LC-MS waste lines into a dedicated carboy labeled "Hazardous Waste: Flammable/Toxic."

  • Dilution Fallacy: Do NOT assume the high dilution renders it safe. The persistence of the molecule requires the entire solvent volume to be treated as hazardous.

  • Segregation: Ensure this carboy is not mixed with drain-disposable aqueous waste.

  • Disposal Path: Fuel blending or Incineration via a licensed chemical waste contractor.

Scenario C: Sharps and Glassware
  • Vials: Empty stock vials must be capped and discarded as Hazardous Waste Solids (Scenario A). Do not triple rinse and recycle; the risk of aerosolization during rinsing outweighs the recycling benefit.

  • Needles/Syringes: Dispose of in a Red Sharps Container labeled for incineration. Do not recap.

Disposal Decision Logic

Use this workflow to determine the correct waste stream for any item in the Laquinimod workflow.

Disposal_Tree Start Waste Item Generated Type Physical State? Start->Type Solid Solid Waste Type->Solid Liquid Liquid Waste Type->Liquid Sharp Sharps/Glass Type->Sharp SolidCheck Is it the Compound itself or Contaminated Debris? Solid->SolidCheck LiquidCheck Is it Solvent/Buffer containing Laquinimod? Liquid->LiquidCheck SharpsBin Sharps Container (Incineration) Sharp->SharpsBin IncinerateSolid Double Bag -> Rigid Container (Incineration Only) SolidCheck->IncinerateSolid Yes IncinerateLiquid Solvent Waste Carboy (Fuel Blending/Incineration) LiquidCheck->IncinerateLiquid Yes

Figure 2: Decision tree for segregating Laquinimod-d5 waste streams.

Regulatory Framework (RCRA & EPA)

While Laquinimod is not explicitly listed on the EPA's "P-List" or "U-List" (40 CFR 261.33), it must be managed as a Characteristic Hazardous Waste due to its toxicity profile.

  • Generator Status: In a research setting, you are likely a "Very Small Quantity Generator" (VSQG) or "Small Quantity Generator" (SQG).

  • Waste Coding:

    • If dissolved in Acetonitrile/Methanol: D001 (Ignitable) + Toxic (User-defined profile).

    • If solid: Classify as Non-Regulated Hazardous Waste (if not ignitable/reactive) but mandate incineration via internal policy.

  • Healthcare vs. Research: If you are in a hospital setting, verify if 40 CFR Part 266 Subpart P applies. For pure research labs, standard generator rules apply [1, 2].

Emergency Spill Response

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a Tyvek lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment: Cover the spill with a damp absorbent pad (to prevent powder dispersion).

  • Clean Up:

    • Wipe inward from the periphery.

    • Clean the surface with a 10% bleach solution followed by water. Note: Bleach helps degrade organic residues but does not guarantee instant deactivation; mechanical removal is primary.

    • Dispose of all cleanup materials as Hazardous Solid Waste (Scenario A).

References

  • National Institutes of Health (NIH) . Laquinimod Safety Profile and Reproductive Toxicity. PubMed Central. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . Management of Hazardous Waste Pharmaceuticals. EPA.gov. Available at: [Link]

  • Active Biotech . Laquinimod Mechanism of Action. ActiveBiotech.com. Available at: [Link]

Sources

Handling

Technical Guide: PPE and Handling Protocols for Laquinimod-d5 Sodium Salt

Executive Summary & Risk Profile Laquinimod-d5 Sodium Salt is a deuterated internal standard used primarily in LC-MS/MS bioanalysis. While handled in milligram quantities, it presents a dual challenge: it is a potent rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Laquinimod-d5 Sodium Salt is a deuterated internal standard used primarily in LC-MS/MS bioanalysis. While handled in milligram quantities, it presents a dual challenge: it is a potent reproductive toxin (GHS Category 1B) and a high-value isotopic reagent sensitive to moisture and cross-contamination.

This guide moves beyond generic safety advice, providing a specific protocol to protect the researcher from toxicity and the compound from isotopic degradation.

The Hazard Matrix (The "Why")
Hazard ClassGHS CodeCritical Implication
Reproductive Toxicity H360 May damage fertility or the unborn child. Zero-tolerance for skin contact or inhalation. Strict segregation from pregnant personnel is mandatory.
Acute Toxicity (Oral) H301 Toxic if swallowed.[1] Hand-to-mouth transfer via contaminated gloves is the primary risk vector.
Target Organ Toxicity H373 May cause damage to organs (Liver, CV system) through prolonged exposure.
Chemical Form SaltThe sodium salt form is likely hygroscopic. Moisture absorption alters the molecular weight calculation, ruining quantitative accuracy in MS assays.

Personal Protective Equipment (PPE) Architecture

Effective protection relies on a "Swiss Cheese" model where multiple layers (Engineering Controls + PPE) overlap to prevent exposure.

Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All handling of the solid powder must occur within a certified Chemical Fume Hood or a Class II Biological Safety Cabinet (BSC).

    • Validation: Verify face velocity is 0.3–0.5 m/s (60–100 fpm) before opening the vial.

  • Personal Respirator:

    • Routine Handling (In Hood): Surgical mask (to protect the sample from your moisture) or N95.

    • Spill Cleanup / Outside Hood:P100 (HEPA) Half-Face Respirator . Dust from the sodium salt is fine and can remain airborne; N95s offer insufficient protection against potent pharmaceutical dusts in open air.

Dermal Protection (The "Double-Shell" Protocol)

Laquinimod is a potent organic molecule. Standard latex gloves are permeable to many organic solvents used to dissolve it (e.g., DMSO, Methanol).

  • Layer 1 (Inner): 2.5 mil Nitrile (High dexterity).

  • Layer 2 (Outer): 4-5 mil Nitrile or Polychloroprene (Chemical resistance).

    • Technique:Color-Indicator Method. Use a bright blue inner glove and a white outer glove. Any tear in the outer glove becomes immediately visible as a blue spot.

  • Body Covering: Lab coat with Tyvek wrist sleeves . The gap between the glove and the lab coat cuff is the most common site of exposure.

Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not use safety glasses with open sides; airborne salt dust can migrate around lenses.

Operational Workflow: The "Zero-Static" Weighing Protocol

Handling deuterated salts (often <5 mg) requires combating static electricity, which can cause the powder to "jump" out of the vial, creating an invisible contamination hazard.

Visualization of Safety Logic

The following diagram outlines the decision matrix for handling Laquinimod-d5 based on its physical state.

G Start Start: Handling Laquinimod-d5 State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Salt) State_Check->Solid Liquid_Conc Conc. Stock Solution (>1 mg/mL) State_Check->Liquid_Conc Liquid_Dilute Dilute Working Std (<1 µg/mL) State_Check->Liquid_Dilute Hood ENGINEERING: Fume Hood / BSC (Mandatory) Solid->Hood Liquid_Conc->Hood PPE_Med PPE: Single Nitrile (4mil) + Lab Coat + Goggles Liquid_Dilute->PPE_Med Static Anti-Static Gun / Ionizer (Prevent Dispersion) Hood->Static PPE_High PPE: Double Nitrile + Tyvek Sleeves + P100 (if outside hood) Hood->PPE_High Static->PPE_High Action_Weigh ACTION: Weighing (Closed Balance) PPE_High->Action_Weigh Action_Pipette ACTION: Pipetting (Aerosol Prevention) PPE_High->Action_Pipette PPE_Med->Action_Pipette

Figure 1: Risk-based decision matrix for PPE and Engineering Controls based on the concentration and physical state of the compound.

Step-by-Step Handling Procedure

Step 1: Preparation & Static Neutralization

  • Don PPE (Double gloves, sleeves, goggles).

  • Place an anti-static gun or ionizer inside the balance enclosure.

  • Why? Deuterated salts are dry and prone to static charge. Static can cause the powder to repel from the spatula, landing on the balance bench, creating an invisible toxic dust layer.

Step 2: The "Closed-Vial" Weighing Method

  • Tare the receiving vial (with solvent) before adding the solid, or use a weighing boat.

  • Do not transfer powder in the open air of the lab. Keep the source vial inside the hood at all times.

  • Use a disposable anti-static spatula.

  • After weighing, wipe the exterior of the source vial with a Kimwipe dampened with methanol (to remove invisible dust) before returning it to storage.

Step 3: Solubilization (The Critical Transition)

  • Laquinimod Sodium is soluble in DMSO or Methanol.

  • Add solvent slowly down the side of the vial to avoid displacing air that could carry dust particles out.

  • Vortex with the cap tightly sealed .

  • Self-Validation: Inspect the glove fingertips. If you see white residue, you have failed containment. Change gloves immediately.

Emergency & Disposal Protocols

Spill Management (Solid Powder)

If Laquinimod-d5 powder spills outside the hood:

  • Evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don a P100 Respirator (N95 is insufficient for cleanup).

  • Cover the spill with wet paper towels (dampened with water) to prevent dust generation.

  • Wipe up inward (from periphery to center).

  • Double-bag all waste in hazardous waste bags labeled "Reproductive Toxin."

Waste Disposal
  • Never dispose of Laquinimod down the drain.

  • Liquids: Segregate into "Halogenated/Organic Solvent Waste" streams.

  • Solids (Vials/Gloves): Dispose of as "Trace Chemotherapy/Highly Potent Waste" (often yellow bins in clinical settings, or specific hazardous solid waste bins in R&D).

References

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.